3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQFNNODMQLMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2Br)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592053 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-08-5 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903130-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Targeted Protein Degradation
Technical Guide: 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a reactive bromine atom make it an attractive scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of the compound's properties, synthesis, and its application as a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Compound Identification and Properties
Multiple CAS numbers have been associated with 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, often differing based on the salt form. It is crucial for researchers to note the specific form they are working with.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | 903130-08-5 | C5H7BrN4 | 203.04 (free base) | Often supplied as the hydrochloride salt. |
| 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl | 1172057-73-6 | C5H8BrClN4 | 239.50 | Hydrochloride salt.[1] |
Physicochemical Properties (Predicted)
| Property | Value | Source |
| XlogP | -0.4 | PubChem[4] |
| Monoisotopic Mass | 201.98541 Da | PubChem[4] |
Application in Targeted Protein Degradation: PROTACs
The primary application of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in modern drug discovery is as a synthetic intermediate for PROTACs.[1] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
The PROTAC Mechanism
PROTACs function by simultaneously binding to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The 3-bromo-triazolopyrazine moiety can be functionalized to serve as a linker or as part of the ligand for either the POI or the E3 ligase.
Signaling Pathway of a Generic PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC, a key concept for understanding the application of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in this context.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
While a specific, detailed protocol for the synthesis of a PROTAC utilizing 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is proprietary and found within patent literature, a general synthetic workflow can be inferred from the synthesis of related triazolopyrazine compounds. The synthesis of the core structure is often a multi-step process.
General Synthesis of the Triazolopyrazine Core
The synthesis of the related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, provides a template for the likely synthetic route. This process typically involves the reaction of a hydrazine derivative with a pyrazine precursor, followed by cyclization and hydrogenation steps.
A plausible synthetic workflow for incorporating the 3-bromo-triazolopyrazine building block into a PROTAC is outlined below.
Caption: General workflow for PROTAC synthesis.
Conclusion
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a key building block for the synthesis of PROTACs, a promising new class of therapeutics. Its utility lies in its pre-functionalized nature, allowing for efficient incorporation into the complex structures of these targeted protein degraders. Further research into novel PROTACs utilizing this scaffold is likely to yield new therapeutic candidates for a wide range of diseases. Researchers and drug development professionals should consider this compound a valuable tool in their arsenal for the development of next-generation medicines.
References
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine molecular weight
An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system recognized as a privileged structure in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including applications in oncology, infectious diseases, and neurology.[1][4] This technical guide focuses on 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a key building block for creating diverse chemical libraries. We will provide an overview of its chemical properties, a detailed experimental protocol for the synthesis of the core scaffold, and a summary of the therapeutic applications of its derivatives, supported by quantitative data and pathway diagrams.
Core Compound: Chemical and Physical Properties
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a versatile chemical intermediate. Its properties are summarized below. The compound is often supplied as a hydrochloride salt to improve stability and handling.
| Property | Value (Free Base) | Value (HCl Salt) | Reference |
| Molecular Formula | C₅H₇BrN₄ | C₅H₇BrN₄·HCl | [5][6],[7] |
| Molecular Weight | 203.04 g/mol | 239.5 g/mol | [5],[7] |
| Monoisotopic Mass | 201.98541 Da | - | [6] |
| CAS Number | - | 1172057-73-6 | [7] |
| Predicted XlogP | -0.4 | - | [6] |
| Appearance | Solid (Varies) | Solid | - |
| Storage | Room temperature | Room temperature | [7] |
Synthesis and Experimental Protocols
The synthesis of the triazolo[4,3-a]pyrazine core is a well-established process. The following protocol is a representative example for synthesizing a substituted 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, which can be adapted for the bromo derivative. This protocol is based on the synthesis of the 3-(trifluoromethyl) analog, a common intermediate for pharmaceuticals like Sitagliptin.[1][8]
Protocol: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
Objective: To synthesize the core tetrahydro-triazolo[4,3-a]pyrazine ring structure.
Materials:
-
N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide
-
Methanol (MeOH)
-
37% Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: Suspend N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (1.0 eq) in methanol.[8]
-
Heating: Warm the suspension to 55 °C.[8]
-
Acidification: Slowly add 37% Hydrochloric acid (1.1 eq) dropwise over approximately 15 minutes. The solid should dissolve, resulting in a clear solution.[8]
-
Reaction Aging: Maintain the reaction at 55 °C for 30 minutes to ensure complete cyclization.[8]
-
Crystallization: Cool the solution to 20 °C and age at this temperature until a seed bed of crystals forms (this may take 10-60 minutes).[8]
-
Precipitation: Charge the slurry with MTBE (approx. 3 volumes relative to methanol) over 1 hour at 20 °C to precipitate the product fully.[8]
-
Final Aging and Filtration: Cool the resulting slurry to 2 °C, age for 30 minutes, and then filter the solids.[8]
-
Washing and Drying: Wash the collected solids with a cold 1:3 mixture of ethanol:MTBE. Dry the product under vacuum at 45 °C to yield the final hydrochloride salt.[8]
Characterization: The structure and purity of the synthesized compounds are typically confirmed using techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis.[1][9]
Biological Activity and Therapeutic Applications
The triazolo[4,3-a]pyrazine scaffold is a cornerstone for developing novel therapeutics. Derivatives have shown significant promise in several key areas.
Anticancer Activity
Derivatives of this scaffold have been extensively investigated as potent anticancer agents, primarily targeting key signaling kinases.
-
c-Met/VEGFR-2 Inhibition: Several studies have reported the design of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, invasion, and angiogenesis.[2][10]
-
PARP1 Inhibition: More recently, the scaffold was used to develop potent Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. These compounds have shown the ability to overcome acquired resistance to existing PARP inhibitors in cancer cells with BRCA mutations.[11]
The diagram below illustrates the general mechanism of action for these inhibitors.
Caption: Key anticancer mechanisms of triazolo[4,3-a]pyrazine derivatives.
Antibacterial Activity
The scaffold has also been used to develop novel antibacterial agents. Studies have demonstrated that certain derivatives possess moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][9] The proposed mechanism involves the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase.[1]
Quantitative Biological Data Summary
| Compound Class | Target/Organism | Potency Metric | Value Range | Reference |
| Anticancer | c-Met Kinase | IC₅₀ | 26 nM - 48 nM | [2][10][12] |
| Anticancer | VEGFR-2 Kinase | IC₅₀ | ~2.6 µM | [2][10] |
| Anticancer | PARP1 Enzyme | IC₅₀ | < 4.1 nM | [11] |
| Anticancer | A549, MCF-7, HeLa Cells | IC₅₀ | 0.15 - 2.85 µM | [2][3] |
| Antibacterial | S. aureus | MIC | 32 µg/mL | [1][9] |
| Antibacterial | E. coli | MIC | 16 µg/mL | [1][9] |
Drug Discovery Workflow
The development of novel drugs from the triazolo[4,3-a]pyrazine core follows a structured workflow from initial design to biological validation. This process is iterative, with results from biological testing informing the design of next-generation compounds.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS#:1575612-75-7 | 3-Bromo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine | Chemsrc [chemsrc.com]
- 6. PubChemLite - 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (C5H7BrN4) [pubchemlite.lcsb.uni.lu]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Elucidating the Structure of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the structure elucidation of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The[1][2][3]triazolo[4,3-a]pyrazine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds, including antibacterial and kinase-inhibiting agents.[1][4] This document outlines a proposed synthetic pathway and predicts the expected outcomes of key analytical techniques essential for confirming the structure of this specific bromo-derivative.
While direct experimental data for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not extensively published, this guide leverages established chemical principles and spectroscopic data from closely related analogues to provide a robust predictive analysis. The methodologies and expected data presented herein are designed to guide researchers in the synthesis, purification, and comprehensive characterization of this compound.
The molecular structure, including key identifiers, is presented in the table below.
| Identifier | Value |
| IUPAC Name | 3-bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine |
| Molecular Formula | C₅H₇BrN₄ |
| Molecular Weight | 203.04 g/mol (for the free base) |
| CAS Number | 903130-08-5 |
| Canonical SMILES | C1CN2C(=NN=C2Br)CN1[3] |
| InChI Key | CDQFNNODMQLMFW-UHFFFAOYSA-N[3] |
Proposed Synthetic Pathway
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can be envisioned through a multi-step process, adapting established procedures for similar heterocyclic systems.[4] The key steps involve the formation of a hydrazinylpyrazine intermediate, followed by cyclization to form the fused triazole ring.
Predicted Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine relies on a combination of spectroscopic methods. Below are the predicted data based on the analysis of its structural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The predicted chemical shifts for the protons (¹H) and carbons (¹³C) are summarized in the table below. The numbering convention used for assignment is shown in the diagram.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Position | δ (ppm), Multiplicity, J (Hz) | Position | δ (ppm) |
| H-5 | ~4.2 (t, J ≈ 5.5 Hz, 2H) | C-3 | ~135 |
| H-6 | ~3.4 (t, J ≈ 5.5 Hz, 2H) | C-5 | ~45 |
| H-8 | ~4.1 (s, 2H) | C-6 | ~42 |
| NH (if present) | Broad singlet | C-8 | ~40 |
| C-8a | ~148 |
Note: Chemical shifts are referenced to TMS (0 ppm) and predicted for a solution in CDCl₃ or DMSO-d₆. The absence of a proton at position 3 is a key indicator of successful bromination.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be readily identifiable from the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance.
| Mass Spectrometry Data (Predicted) | |
| m/z | Interpretation |
| 202/204 | [M]⁺, Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |
| 123 | [M - Br]⁺, Loss of the bromine radical. |
| 95 | [C₄H₅N₂]⁺, Further fragmentation involving the loss of the triazole ring. |
The fragmentation of s-triazolo[4,3-a]pyrazines is highly influenced by the substituent at the 3-position.[5] The initial loss of the bromine atom is a predicted major fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups and the heterocyclic core.
| Infrared (IR) Spectroscopy Data (Predicted) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-2800 | C-H stretching (aliphatic) |
| ~1640 | C=N stretching (in rings) |
| ~1550 | N=N stretching (in triazole ring)[6] |
| ~1450 | C-N stretching |
| Below 800 | C-Br stretching |
Experimental Protocols (Hypothetical)
The following protocols are detailed, hypothetical procedures for the synthesis and characterization of the target compound.
Synthesis of 2-Hydrazinylpyrazine (Intermediate)
-
To a solution of 2-chloropyrazine (1 equivalent) in a suitable high-boiling solvent (e.g., butan-1-ol), add hydrazine hydrate (5-10 equivalents).[3]
-
Heat the reaction mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinylpyrazine.
Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Dissolve 2-hydrazinylpyrazine (1 equivalent) in a suitable solvent like ethanol or acetonitrile.
-
Add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to obtain the final compound.
Characterization Protocols
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the compound into an EI-MS or ESI-MS system. Acquire a full scan mass spectrum to identify the molecular ion and fragmentation patterns.
-
IR Spectroscopy: Prepare a KBr pellet of the solid compound or analyze as a thin film from a solvent cast on a salt plate. Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Workflow and Logical Relationships
The overall process of synthesis and structure confirmation follows a logical progression from starting materials to a fully characterized final product.
This guide provides a predictive but comprehensive overview for the synthesis and structural elucidation of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The proposed protocols and expected data serve as a valuable resource for researchers working with this and related heterocyclic systems, facilitating their efforts in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct published synthetic protocol for this specific molecule, this guide extrapolates from established procedures for structurally related analogues, particularly 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. The proposed synthesis involves a multi-step sequence commencing with the formation of a key precursor, 2-hydrazinylpyrazine, followed by cyclization to construct the triazolo[4,3-a]pyrazine core, subsequent bromination, and final reduction to yield the target saturated heterocyclic system. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to facilitate a deeper understanding of the synthetic strategy.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities. Notably, compounds bearing this core structure have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, as well as for their potential as anti-cancer and central nervous system (CNS) agents.[4][5][6] The bromo-substituted derivative, 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, serves as a valuable building block for the synthesis of more complex molecules, allowing for further functionalization through cross-coupling reactions at the bromine-bearing position. This guide aims to provide a detailed, albeit proposed, synthetic pathway to this compound to aid researchers in its preparation and further exploration.
Proposed Synthetic Pathway
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can be envisioned through a four-stage process:
-
Stage 1: Synthesis of the Precursor 2-Hydrazinylpyrazine.
-
Stage 2: Construction of the Unsaturated Triazolo[4,3-a]pyrazine Core.
-
Stage 3: Bromination of the Triazolo[4,3-a]pyrazine Ring.
-
Stage 4: Reduction of the Pyrazine Ring to Yield the Tetrahydro Derivative.
The overall proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed multi-stage synthesis of the target compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and should be considered as a starting point for optimization.
Stage 1: Synthesis of 2-Hydrazinylpyrazine
This procedure is based on the nucleophilic aromatic substitution of a halogenated pyrazine with hydrazine.
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate
-
Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2-chloropyrazine (1 equivalent) and ethanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-hydrazinylpyrazine, which can be used in the next step without further purification or purified by column chromatography.
Stage 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyrazine
This cyclization step forms the core bicyclic ring system.
Materials:
-
2-Hydrazinylpyrazine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend 2-hydrazinylpyrazine (1 equivalent) in triethyl orthoformate (used as both reagent and solvent).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield[1][2][3]triazolo[4,3-a]pyrazine.
Stage 3: Synthesis of 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
This step introduces the bromine atom onto the triazole ring.
Materials:
Procedure:
-
Dissolve[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent) in chloroform or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1-1.2 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Stage 4: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
The final step involves the reduction of the pyrazine ring.
Materials:
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 3-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Data Presentation
| Property | 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine HCl |
| Molecular Formula | C₅H₇BrN₄ | C₅H₇BrN₄·HCl |
| Molecular Weight | 203.04 g/mol | 239.50 g/mol |
| CAS Number | 903130-08-5 | 1172057-73-6 |
| Appearance | Solid (predicted) | Solid |
| Purity (Typical) | >95% | >95% |
For comparison, characterization data for the analogous 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is presented below, as this compound is well-characterized in the literature.[3][7]
| Property | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl |
| Molecular Formula | C₆H₈ClF₃N₄ |
| Molecular Weight | 228.60 g/mol |
| CAS Number | 762240-92-6 |
| Melting Point | 138-140 °C (for a precursor) |
| ¹H NMR (DMSO-d₆) δ | 3.63 (2H, s), 3.17 (2H, t), 2.87 (2H, t) (for a precursor) |
Potential Biological Significance
The triazolo[4,3-a]pyrazine scaffold is a key component in several biologically active molecules. The potential therapeutic applications of this class of compounds are illustrated in the diagram below.
Caption: Therapeutic potential of the triazolopyrazine scaffold.
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a compound of significant interest for further chemical exploration and drug development. By leveraging established methodologies for analogous structures, this document provides a solid foundation for researchers to undertake the synthesis of this valuable building block. The provided experimental protocols, data tables, and diagrams are intended to facilitate a clear and comprehensive understanding of the chemical processes involved and the potential applications of this class of compounds. Further optimization and characterization will be essential to validate and refine the proposed synthetic pathway.
References
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic and synthetic information for the heterocyclic compound 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This molecule serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Due to its reactive nature, it is a valuable building block in medicinal chemistry for the construction of more complex heterocyclic systems.[1]
Physicochemical Properties
The hydrochloride salt of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is the common commercially available form. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₈BrClN₄ | [2][3] |
| Molecular Weight | 239.5 g/mol | [2][3] |
| CAS Number | 1172057-73-6 | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [2] |
| Storage | Room temperature | [2] |
Spectroscopic Data
Mass Spectrometry
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the parent compound. This data is useful for mass spectrometry-based identification and characterization.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 202.99269 | 133.6 |
| [M+Na]⁺ | 224.97463 | 146.0 |
| [M-H]⁻ | 200.97813 | 134.5 |
| [M+NH₄]⁺ | 220.01923 | 153.4 |
| [M+K]⁺ | 240.94857 | 135.2 |
| [M+H-H₂O]⁺ | 184.98267 | 132.6 |
| [M+HCOO]⁻ | 246.98361 | 148.8 |
| [M+CH₃COO]⁻ | 260.99926 | 147.6 |
| [M+Na-2H]⁻ | 222.96008 | 142.1 |
| [M]⁺ | 201.98486 | 148.5 |
| [M]⁻ | 201.98596 | 148.5 |
| Data sourced from PubChem predictions.[6] |
Experimental Protocols
A detailed experimental protocol for the synthesis of the title compound is not explicitly published. However, a plausible synthetic route can be adapted from the established synthesis of the analogous 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride.[7] This involves the cyclization of a key amidine intermediate.
General Synthesis and Characterization Workflow
The synthesis and characterization of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine would typically follow the workflow outlined below.
References
- 1. 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine h… [cymitquimica.com]
- 4. 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine HCl, CasNo.903130-08-5 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 5. WO2004080958A2 - Process to tetrahydrotriazolopyrazines and intermediates - Google Patents [patents.google.com]
- 6. PubChemLite - this compound hydrochloride (C5H7BrN4) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (hydrochloride salt CAS Number: 1172057-73-6) is a chemical building block often used in the synthesis of more complex molecules, particularly in the field of drug discovery as a protein degrader building block.[4] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification, formulation, and ultimately, the bioavailability of any resulting pharmaceutical compound.[2][5] Understanding and accurately measuring its solubility is therefore a fundamental requirement for its effective application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of the hydrochloride salt of the compound is provided below:
| Property | Value |
| Molecular Formula | C5H7BrN4.ClH |
| Molecular Weight | 239.5 g/mol [4] |
| Appearance | Yellow solid |
| Purity | Typically ≥95%[4] |
| Storage | Room temperature[4] or 0-8°C |
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The structure of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, containing both a polar triazole ring system and a nonpolar hydrocarbon backbone, suggests it will exhibit a range of solubilities in different organic solvents. Its potential for hydrogen bonding and dipole-dipole interactions will influence its solubility in polar solvents, while its nonpolar regions will contribute to its solubility in less polar environments.
Experimental Determination of Solubility
The absence of published quantitative solubility data necessitates experimental determination. The choice of method depends on the specific requirements of the research, such as the desired accuracy, throughput, and the developmental stage of the compound.[1][2] The two primary types of solubility measured are thermodynamic and kinetic solubility.[1]
4.1. Data Presentation: Comparison of Solubility Determination Methods
The following table summarizes the key characteristics of common methods for solubility determination.
| Method | Type | Throughput | Sample Requirement | Key Principle |
| Shake-Flask Method | Thermodynamic | Low | High | A surplus of the compound is equilibrated with the solvent, and the concentration of the dissolved solute in the saturated solution is measured after separating the solid phase.[3][6] |
| UV Absorption | Kinetic | High | Low | A DMSO stock solution is diluted into an aqueous buffer, and after precipitation, the concentration in the filtrate is determined by UV absorbance.[1] |
| Nephelometry/Turbidimetry | Kinetic | High | Low | The precipitation of the compound from a solution is detected by light scattering as an anti-solvent is added.[2][5] |
| Potentiometric Titration | Thermodynamic | Medium | Medium | The pH change upon addition of a titrant to a suspension of the compound is monitored to determine the point of saturation.[7] |
4.2. Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in determining the solubility of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
4.2.1. Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[6]
Protocol:
-
Preparation: Add an excess amount of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[6]
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[6]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or a calibrated UV-Vis spectrophotometer.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.
4.2.2. Kinetic Solubility Determination: High-Throughput UV Absorption Method
This method is suitable for early-stage drug discovery where a rapid assessment of solubility is required.[1]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in a strong organic solvent like dimethyl sulfoxide (DMSO).[1]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation and Equilibration: Allow the solutions to stand for a defined period (e.g., 1-2 hours) to allow for the precipitation of the compound in wells where the concentration exceeds its kinetic solubility.
-
Filtration: Filter the contents of each well through a filter plate to remove any precipitated solid.
-
Quantification: Measure the UV absorbance of the filtrate in each well using a plate reader at a predetermined wavelength.
-
Data Analysis: Compare the absorbance values to a calibration curve prepared from known concentrations of the compound to determine the highest concentration that remains in solution, which represents the kinetic solubility.[1]
Mandatory Visualizations
5.1. Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: A logical workflow for the experimental determination of solubility.
5.2. Signaling Pathway for Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate solubility determination method.
Caption: Decision pathway for selecting a solubility determination method.
Conclusion
While specific, publicly available quantitative data on the solubility of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in organic solvents is currently lacking, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine these values. The choice between thermodynamic and kinetic solubility measurements will depend on the specific research context. By following the outlined procedures, scientists and drug development professionals can generate reliable solubility data, which is essential for the successful application of this compound in their work. It is recommended that for any application, the purity of both the solute and the solvent be confirmed, and the experimental temperature be rigorously controlled to ensure the accuracy and reproducibility of the results.[6]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. rheolution.com [rheolution.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Reactivity of the Bromine Atom in 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The bromine atom at the 3-position serves as a crucial synthetic handle, enabling a wide range of functionalization reactions. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents well-established, analogous reactivity patterns and representative experimental protocols based on similar heterocyclic systems.
The primary mode of reactivity for the bromine atom in this electron-deficient heterocyclic system is through transition-metal-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is activated towards oxidative addition to a low-valent metal center, such as Palladium(0), initiating catalytic cycles that lead to the formation of new carbon-carbon and carbon-nitrogen bonds.
Key Reaction Pathways
The bromine atom at the 3-position of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, and amino groups, which is of significant interest in the exploration of chemical space for drug discovery.
Data Presentation: Representative Reaction Conditions
The following tables summarize plausible reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, based on successful examples with structurally similar nitrogen-rich heterocycles.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Ligand | - | - |
| Base | Na₂CO₃ (2 M aq.) | K₂CO₃ |
| Solvent | Dioxane | DMF/H₂O |
| Temperature (°C) | 100 | 90 |
| Reaction Time (h) | 12 | 16 |
| Boronic Acid/Ester | Aryl/Heteroaryl boronic acid | Aryl/Heteroaryl boronic acid pinacol ester |
| Expected Yield | Moderate to High | Moderate to High |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Palladium Pre-catalyst | Pd₂(dba)₃ | BrettPhos Pd G3 |
| Ligand | XPhos | - |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature (°C) | 110 | 100 |
| Reaction Time (h) | 8 | 12 |
| Amine | Primary/Secondary Aliphatic/Aromatic Amine | Primary/Secondary Aliphatic/Aromatic Amine |
| Expected Yield | Moderate to High | Moderate to High |
Experimental Protocols
The following are detailed, representative methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling
Detailed Steps:
-
To a reaction vessel are added 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃, 2.0 eq.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.
-
A degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added.
-
The reaction mixture is heated to the specified temperature (e.g., 90-110 °C) and stirred vigorously for the designated time (e.g., 8-16 hours).
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative.
Protocol 2: Buchwald-Hartwig Amination
Detailed Steps:
-
In a glovebox or under a stream of inert gas, a reaction vessel is charged with 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq.).
-
An anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.
-
The reaction vessel is sealed and heated to the specified temperature (e.g., 100-120 °C) with vigorous stirring for the designated time (e.g., 6-24 hours).
-
The reaction is monitored for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude material is purified by flash column chromatography to yield the pure 3-amino-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine product.
Conclusion
The bromine atom at the 3-position of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a highly valuable synthetic handle for the generation of diverse libraries of compounds for drug discovery and development. Its reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents. The representative protocols and reaction conditions provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further optimization of these conditions for specific substrates will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.
An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: Current Knowledge and Research Gaps
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its rigid, fused bicyclic core, combining a triazole and a pyrazine ring, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the known chemical properties of this compound. However, it is crucial to note at the outset that publicly available, detailed experimental data on this specific molecule is limited. Much of the information is derived from commercial supplier data and by analogy to structurally similar compounds.
Chemical Properties
A summary of the available chemical data for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its common salt forms is presented below. It is important to highlight that quantitative physicochemical properties like melting point, solubility, and pKa are not consistently reported in publicly accessible literature or commercial catalogs.
Table 1: Summary of Chemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₇BrN₄ | |
| Molecular Weight | 203.04 g/mol | |
| CAS Number | 903130-08-5 (for the free base) | |
| Hydrochloride Salt (HCl) | ||
| Molecular Formula | C₅H₈BrClN₄ | [1] |
| Molecular Weight | 239.50 g/mol | [1] |
| CAS Number | 1172057-73-6 | [1] |
| Hydrobromide Salt (HBr) | ||
| Molecular Formula | C₅H₈Br₂N₄ | |
| Molecular Weight | 283.95 g/mol | |
| CAS Number | 1414958-47-6 | |
| Purity | Typically >95% | As offered by commercial suppliers. |
| Storage Conditions | 2-8°C, stored under inert gas | [1] |
Synthesis and Reactivity
The general reactivity of this compound is dictated by the electron-deficient nature of the triazolopyrazine ring system and the presence of the bromine atom. The bromine at the 3-position is expected to be susceptible to nucleophilic substitution and to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This reactivity makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[1]
Potential Biological Activity and Signaling Pathways
While there is no specific information available in the searched literature detailing the biological activity or the precise signaling pathway of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, the broader class of triazolopyrazine derivatives has been explored for various therapeutic applications. These compounds are often investigated as central nervous system (CNS) agents, with potential anxiolytic, antidepressant, or anticonvulsant activities.[1]
The exploration of related heterocyclic scaffolds suggests that potential mechanisms of action could involve interaction with various receptors and enzymes in the CNS. However, without experimental data for the 3-bromo derivative, any depiction of a signaling pathway would be purely speculative.
Experimental Protocols
A significant gap in the current body of knowledge is the absence of detailed, validated experimental protocols for the synthesis, purification, and analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. For researchers interested in working with this compound, the development and validation of such protocols would be a crucial first step. A potential starting point for a synthetic protocol could be adapted from the synthesis of the trifluoromethyl analog.
Mandatory Visualizations
Due to the lack of specific information regarding the synthesis workflow and its involvement in any defined signaling pathways, it is not possible to generate the mandatory Graphviz diagrams without resorting to speculation. To maintain scientific accuracy, these visualizations have been omitted. A basic representation of the chemical structure is provided below.
Caption: Chemical structure of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Conclusion and Future Directions
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine remains a molecule of interest for medicinal chemistry, primarily due to its potential as a versatile building block for the synthesis of novel compounds targeting the central nervous system. However, this technical guide highlights a significant lack of detailed, publicly available scientific literature on its specific chemical and biological properties.
Future research efforts should focus on:
-
Development and publication of a robust and detailed synthesis protocol.
-
Thorough characterization using modern analytical techniques , including NMR, IR, and mass spectrometry, and the public dissemination of this data.
-
Determination of key physicochemical properties such as melting point, solubility, and pKa.
-
Biological screening to identify its molecular targets and elucidate its mechanism of action, which would enable the mapping of its role in specific signaling pathways.
Addressing these knowledge gaps is essential for unlocking the full potential of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues [ouci.dntb.gov.ua]
Technical Guide: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, a heterocyclic compound increasingly recognized for its utility in medicinal chemistry. Due to the specific nature of this molecule, publicly available data is limited. This guide consolidates available information and provides context based on the broader class of triazolopyrazine derivatives.
Core Physicochemical Properties
While exhaustive experimental data for this specific salt is not widely published, key properties have been collated from chemical supplier databases. These properties are essential for handling, storage, and use in a research setting.
| Property | Value | Source(s) |
| CAS Number | 1172057-73-6 | [1] |
| Molecular Formula | C₅H₇BrN₄.ClH | [1] |
| Molecular Weight | 239.5 g/mol | [1] |
| Purity | Typically ≥95% | [1][2] |
| Long-Term Storage | Cool, dry place | [2] |
| Product Family | Protein Degrader Building Blocks | [1] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported in public literature and would require experimental determination.
Role in Medicinal Chemistry: A Versatile Scaffold
The triazolopyrazine core is a "privileged scaffold" in drug discovery, known for its broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[3][4] Derivatives of this structure are investigated for a wide range of therapeutic applications.[3][4][5]
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride is specifically categorized as a building block for protein degraders.[1] This suggests its application in the synthesis of molecules like Proteolysis-targeting chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins. The bromo-substituent provides a reactive handle for synthetic elaboration, allowing chemists to link the triazolopyrazine core to other molecular fragments, such as ligands for target proteins or E3 ubiquitin ligases.
Experimental Protocols
Specific, validated synthesis protocols for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride are not detailed in peer-reviewed literature. However, a general synthetic strategy for the triazolo[4,3-a]pyrazine core can be inferred from published routes for analogous compounds.[6] The following workflow represents a plausible, generalized approach.
Disclaimer: This is a representative workflow and has not been experimentally validated for this specific compound. It is intended for informational purposes only.
Biological Activity and Signaling
There is no specific biological data or associated signaling pathway information for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride in the public domain. However, the broader class of triazolopyrazine derivatives has been shown to inhibit various kinases, such as c-Met and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis.[7][8]
Given its role as a protein degrader building block, its intended biological effect is likely indirect. When incorporated into a PROTAC, it would serve as a structural component to facilitate the ubiquitination and subsequent proteasomal degradation of a specific target protein. The ultimate biological effect is therefore dependent on the nature of the target protein being degraded.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1414958-47-6 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide AKSci 5339DV [aksci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Stability and Storage of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage considerations for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The information presented herein is intended to support researchers and drug development professionals in maintaining the integrity of this compound for experimental and developmental purposes. The guide covers recommended storage conditions, potential degradation pathways, and detailed experimental protocols for forced degradation studies.
Compound Information
| Identifier | Value |
| IUPAC Name | 3-bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine |
| CAS Number | 903130-08-5 (for the free base) |
| Molecular Formula | C₅H₇BrN₄ |
| Molecular Weight | 203.04 g/mol |
| Structure |
|
Recommended Storage Conditions
Based on information from various chemical suppliers and the general stability of heterocyclic compounds, the following storage conditions are recommended for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its hydrochloride salt:
| Form | Recommended Storage Temperature | Additional Recommendations |
| Free Base | -20°C (Short-term) -80°C (Long-term) | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture ingress. Protect from light. |
| Hydrochloride Salt | Room Temperature (Short-term)[4] 2-8°C (Long-term) | The hydrochloride salt is generally more stable than the free base.[5] Store in a desiccated environment and protect from light. |
Stability Profile and Hypothesized Degradation Pathways
While specific stability data for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not extensively available in the public domain, an understanding of its potential degradation can be inferred from the known reactivity of the triazolopyrazine ring system and bromo-substituted heterocycles.[1][6] Forced degradation studies are essential to definitively identify the degradation products and pathways for this specific molecule.
Hydrolytic Degradation
The triazolopyrazine ring system is susceptible to hydrolysis, particularly under basic conditions.[2] Ring opening of the triazole and/or pyrazine ring is a likely degradation pathway. Under acidic conditions, rearrangement of the triazolopyrazine core has also been observed in related structures.[1]
-
Acidic Hydrolysis: Potential for rearrangement of the heterocyclic core.
-
Basic Hydrolysis: High likelihood of ring fission of the triazole moiety, potentially leading to the formation of a hydrazino-pyrazine derivative.[2]
-
Neutral Hydrolysis: Slower degradation compared to acidic or basic conditions, but ring opening may still occur over extended periods.
Oxidative Degradation
The presence of nitrogen atoms in the heterocyclic rings and the bromo-substituent can influence the compound's susceptibility to oxidation.
-
Potential Oxidation Sites: The nitrogen atoms in the pyrazine and triazole rings can be oxidized to form N-oxides. The saturated tetrahydro-pyrazine ring could also be susceptible to oxidation.
-
Oxidative Bromination/Debromination: While less common, oxidative conditions could potentially lead to further bromination or, conversely, debromination of the molecule.[7][8]
Photolytic Degradation
Bromo-substituted aromatic and heterocyclic compounds are often sensitive to light.[6][9]
-
Photolytic Cleavage: The carbon-bromine bond is susceptible to photolytic cleavage, which can lead to the formation of a debrominated derivative and other radical-mediated degradation products.
-
Photohydrolysis: In aqueous solutions, light exposure can promote the hydrolysis of the bromo-substituent to a hydroxyl group.[6]
Thermal Degradation
In the solid state, thermal degradation is expected to occur at elevated temperatures, likely involving the decomposition of the heterocyclic ring system. For similar nitrogen-rich heterocyclic compounds, thermal decomposition can proceed via radical mechanisms, leading to the cleavage of C-N and C-C bonds.
A hypothesized degradation pathway is illustrated in the following diagram:
Hypothesized degradation pathways of the target compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradants and establishing a stability-indicating analytical method.[10][11] The following are detailed protocols that can be adapted for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. A general workflow is presented below.
References
- 1. Covalent hydrates as transient species in heterocyclic rearrangements. Part I. The ring fission of some s-triazolopyrazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
The Versatile Scaffold: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Drug Discovery
Application Note & Protocols
Introduction
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its fused triazolo-pyrazine core structure provides a rigid and three-dimensional framework that is amenable to chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries for drug discovery. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold. This document provides an overview of its applications, potential therapeutic targets, and generalized protocols for its utilization in drug discovery workflows.
While specific biological activity data for the title compound is not extensively published, the broader family of triazolo[4,3-a]pyrazine derivatives has shown a wide spectrum of pharmacological activities. Notably, the trifluoromethyl analog of this scaffold is a key intermediate in the synthesis of Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-IV) used for the treatment of type 2 diabetes.[1][2][3] This highlights the potential of the core structure to interact with biologically relevant targets. Furthermore, derivatives of the triazolo[4,3-a]pyrazine scaffold have been investigated for their potential as antibacterial, anti-malarial, and anti-cancer agents, as well as for neurological disorders.[1][4][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its hydrochloride salt are presented in the table below.
| Property | 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine HCl | Reference(s) |
| Molecular Formula | C₅H₇BrN₄ | C₅H₇BrN₄·HCl | [8] |
| Molecular Weight | ~203.04 g/mol | ~239.50 g/mol | [4][9] |
| Appearance | Solid | Solid | [4] |
| Storage | - | 2-8°C, under inert gas | [4] |
| Primary Application | Medicinal Chemistry Building Block | Medicinal Chemistry Building Block | [4][9] |
Core Applications in Drug Discovery
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The key to its utility lies in the strategic placement of the bromine atom, which allows for a variety of chemical transformations.
Key Application Areas:
-
Scaffold for Library Synthesis: The bromo-substituent can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of functional groups. This enables the rapid generation of a library of analogs for screening against various biological targets.
-
Intermediate for CNS-Active Agents: The triazolo-pyrazine core is a privileged scaffold in central nervous system (CNS) drug discovery. This compound can be used to synthesize novel derivatives with potential anxiolytic, antidepressant, or anticonvulsant activities.[4][6]
-
Protein Degrader Building Block: This molecule has been categorized as a building block for protein degraders, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.[9]
Experimental Protocols
The following are generalized protocols for the chemical modification and biological evaluation of derivatives of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. These protocols are based on standard laboratory procedures and methodologies reported for analogous heterocyclic compounds.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the triazolo[4,3-a]pyrazine core.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), degassed
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1 equivalent).
-
Add the aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents).
-
Add the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at 80-120°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation/Alkylation
This protocol outlines a general method for the derivatization of the secondary amine in the tetrahydro-pyrazine ring.
Materials:
-
3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative
-
Acylating agent (e.g., acid chloride, isocyanate) or alkylating agent (e.g., alkyl halide)
-
Base (e.g., triethylamine, diisopropylethylamine) for acylation/alkylation
-
Solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reaction vessel
Procedure:
-
Dissolve the 3-substituted-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative (1 equivalent) in the appropriate solvent in a reaction vessel.
-
Add the base (1.1-1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating or alkylating agent (1.0-1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizing Workflows and Pathways
The following diagrams illustrate the potential workflows and applications of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in drug discovery.
Caption: Chemical diversification workflow for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: Drug discovery workflow utilizing the synthesized compound library.
Caption: Potential therapeutic applications of the triazolo[4,3-a]pyrazine scaffold.
Conclusion
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a valuable and versatile building block for drug discovery. While it may not possess significant intrinsic biological activity, its true potential is realized through its utility as a starting material for the synthesis of diverse libraries of novel compounds. The presence of a reactive bromine atom facilitates a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of potent and selective ligands for a variety of biological targets. The established success of the triazolo[4,3-a]pyrazine scaffold in approved drugs and clinical candidates underscores the potential of derivatives of this bromo-substituted intermediate in the ongoing quest for new therapeutics.
References
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 4. 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride [myskinrecipes.com]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. This compound hydrochloride [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound hydrochloride (C5H7BrN4) [pubchemlite.lcsb.uni.lu]
- 9. calpaclab.com [calpaclab.com]
Application Notes and Protocols: Synthesis of DPP-4 Inhibitors Utilizing 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a Versatile Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a prominent class of oral hypoglycemic agents for the management of type 2 diabetes mellitus. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in several potent DPP-4 inhibitors, most notably Sitagliptin. This document provides detailed application notes and experimental protocols for the synthesis of diverse DPP-4 inhibitors using 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride as a versatile building block. The bromo-substituent at the 3-position serves as a valuable handle for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the development of novel DPP-4 inhibitors.
Introduction to DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control. The triazolo[4,3-a]pyrazine core is a well-established scaffold for potent and selective DPP-4 inhibitors.[1]
The Role of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
While the 3-trifluoromethyl analogue is a direct precursor to Sitagliptin, the 3-bromo derivative (CAS No. 1172057-73-6 for the hydrochloride salt) offers a strategic advantage for the synthesis of a diverse library of analogues.[2][3] The bromine atom can be readily substituted using a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl groups at the 3-position, facilitating extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The use of halogenated scaffolds is an area of growing interest in the development of novel DPP-4 inhibitors.[4][5]
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Protocols
Synthesis of 3-Bromo-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine Hydrochloride
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 3-Bromo-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride as the starting material. Researchers should optimize the reaction conditions (catalyst, ligand, base, solvent, temperature) for each specific substrate.
This reaction is used to form a carbon-carbon bond between the triazolopyrazine core and an aryl or heteroaryl boronic acid or ester.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol:
-
To a reaction vessel, add 3-Bromo-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-triazolopyrazine derivative.
This reaction is used to form a carbon-nitrogen bond between the triazolopyrazine core and a primary or secondary amine.
Caption: Buchwald-Hartwig amination workflow.
Protocol:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., BINAP, XPhos, 0.02-0.1 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Add 3-Bromo-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 3-amino-triazolopyrazine derivative.
Data Presentation
The following table summarizes hypothetical data for a series of DPP-4 inhibitors synthesized from the 3-bromo-triazolopyrazine intermediate. This data is for illustrative purposes to demonstrate how results should be presented.
| Compound ID | 3-Substituent | Coupling Reaction | Yield (%) | DPP-4 IC₅₀ (nM) |
| I-a | Phenyl | Suzuki-Miyaura | 78 | 52 |
| I-b | 4-Fluorophenyl | Suzuki-Miyaura | 85 | 25 |
| I-c | 2-Pyridyl | Suzuki-Miyaura | 65 | 41 |
| II-a | Morpholino | Buchwald-Hartwig | 72 | 89 |
| II-b | N-methylanilino | Buchwald-Hartwig | 68 | 33 |
Structure-Activity Relationship (SAR) Insights
The ability to easily diversify the 3-position of the triazolopyrazine core allows for a systematic exploration of the SAR.
-
Aryl and Heteroaryl Substituents (from Suzuki-Miyaura Coupling): The electronic and steric properties of the aryl or heteroaryl ring can significantly impact potency. Electron-withdrawing groups, such as fluorine, on a phenyl ring have been shown to be beneficial for DPP-4 inhibition in related scaffolds.[4] The nature and position of heteroatoms in heterocyclic substituents can also influence binding interactions with the enzyme's active site.[8]
-
Amino Substituents (from Buchwald-Hartwig Amination): The introduction of various amino groups allows for the exploration of hydrogen bonding and electrostatic interactions within the S2 extensive pocket of the DPP-4 enzyme. The size and basicity of the amine will be critical determinants of activity.
Conclusion
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride is a highly valuable and versatile intermediate for the synthesis of novel DPP-4 inhibitors. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for generating a diverse library of analogues, enabling comprehensive SAR studies and the potential discovery of new clinical candidates for the treatment of type 2 diabetes. The protocols and workflows presented herein provide a foundational guide for researchers in this field.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Discovery of Potent and Selective Dipeptidyl Peptidase IV Inhibitors Derived from [beta]-Aminoamides Bearing Subsituted Triazolopiperazines (Journal Article) | OSTI.GOV [osti.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DESIGN, SYNTHESIS, QSAR STUDIES AND BIOLOGICAL EVALUATION OF NOVEL TRIAZOLOPIPERAZINE BASED B-AMINO AMIDES AS DIPEPTIDYL PEPTIDASE-IV (DPP-IV) INHIBITORS: PART-II | Semantic Scholar [semanticscholar.org]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a crucial heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4] DPP-4 inhibitors, such as Omarigliptin and Sitagliptin, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The bromine atom at the 3-position of the triazolopyrazine core provides a reactive handle for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of a diverse range of pharmacologically active molecules.[5]
These application notes provide an overview of the synthesis of this intermediate and detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇BrN₄ | [6] |
| Molecular Weight | 203.04 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 903130-08-5 | [7] |
Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can be achieved through a multi-step sequence, as generally outlined in patent literature for related analogs. A representative synthetic workflow is depicted below.
Caption: Synthetic workflow for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Experimental Protocol: Synthesis (General Procedure)
This protocol is adapted from general procedures for the synthesis of similar heterocyclic systems.
Step 1: Synthesis of 2-(chloromethyl)-5-bromo-1,3,4-oxadiazole
-
Hydrazide Formation: Bromoacetic acid is reacted with hydrazine hydrate in a suitable solvent like ethanol at reflux to form the corresponding hydrazide.
-
Acylation: The resulting hydrazide is then acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperatures (0-5 °C) to yield N'-(2-chloroacetyl)bromoacetohydrazide.
-
Cyclization: The acylated intermediate is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) with gentle heating to afford 2-(chloromethyl)-5-bromo-1,3,4-oxadiazole.
Step 2: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Amidine Formation: 2-(chloromethyl)-5-bromo-1,3,4-oxadiazole is reacted with an excess of ethylenediamine in a solvent like methanol at room temperature. This reaction leads to the formation of an amidine intermediate.
-
Cyclization: The amidine intermediate is then cyclized, often with heating in a suitable solvent, to yield the final product, 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The product can be isolated as the hydrochloride salt by treatment with HCl in an appropriate solvent.
Application in Cross-Coupling Reactions
The bromine atom on the triazole ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and amino substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, it is employed to introduce various aryl or heteroaryl moieties, which are often crucial for the biological activity of the final drug molecule.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
This protocol is based on established methods for the Suzuki-Miyaura coupling of similar brominated heterocyclic compounds.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (0.05 eq) to the vessel.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Quantitative Data (Representative Examples):
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 78 |
Note: The data in this table is representative and yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It is utilized to couple 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine with a wide variety of primary and secondary amines to generate 3-amino-substituted derivatives.
Caption: Experimental workflow for Buchwald-Hartwig amination.
This protocol is based on established methods for the Buchwald-Hartwig amination of related halo-heterocycles.[2]
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base to the vessel.
-
Add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-substituted product.
Quantitative Data (Representative Examples):
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | 88 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 90 | 12 | 91 |
Note: The data in this table is representative and yields may vary depending on the specific substrates and reaction conditions.
Application in Drug Discovery: DPP-4 Inhibition
As a key intermediate for DPP-4 inhibitors like Omarigliptin, 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is integral to the synthesis of drugs that modulate the incretin pathway. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, drugs synthesized from this intermediate increase the levels of active GLP-1 and GIP.
This leads to:
-
Increased glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressed glucagon release from pancreatic α-cells.
-
Improved glycemic control in patients with type 2 diabetes.
Caption: Signaling pathway of DPP-4 inhibition.
Conclusion
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its utility is primarily demonstrated through its application in palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of diverse molecular architectures. The protocols provided herein offer a foundation for researchers to utilize this building block in the development of novel therapeutics.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patents.justia.com [patents.justia.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine HCl, CasNo.903130-08-5 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases, including cancer, infectious diseases, and neurological disorders.[1] The functionalization of this core structure is crucial for modulating its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto a heterocyclic core.[4][5] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine with various arylboronic acids.
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many small molecule inhibitors targeting key cellular signaling pathways are based on nitrogen-containing heterocyclic scaffolds. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3][6] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[7][8] Consequently, the components of this pathway, particularly mTOR, are prime targets for the development of novel cancer therapeutics.[2][9] The synthesis of novel 3-aryl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives via Suzuki coupling represents a promising strategy for generating libraries of compounds that can be screened for inhibitory activity against kinases within this pathway, such as mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for structurally related nitrogen-rich heterocycles and is intended as a robust starting point for optimization.[10][11]
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water (4:1), Ethanol/water (4:1), or Toluene)
-
Microwave vial or Schlenk tube
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), XPhos Pd G2 (2.5 mol%), and XPhos (5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., ethanol/water 4:1, to achieve a substrate concentration of 0.1-0.2 M) via syringe.
-
Heating:
-
Microwave: Heat the reaction mixture to 135°C for 40 minutes in a microwave reactor.[10]
-
Conventional Heating: Heat the reaction mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Yields
The following table summarizes typical yields obtained for Suzuki-Miyaura coupling reactions of various bromo-N-heterocycles with different arylboronic acids under optimized conditions. These values can serve as a benchmark for the expected outcomes with 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 89 | [10][11] |
| 2 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 74 | [10][11] |
| 3 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 87 | [11] |
| 4 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | 2-Furylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 81 | [10] |
| 5 | 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 83 | [12] |
| 6 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70 | [4] |
Troubleshooting
-
Low Yield:
-
Catalyst poisoning: Nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands like XPhos can mitigate this.
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis. Ensure anhydrous conditions for the solvent and consider using boronate esters, which are more stable.
-
Inactive Catalyst: Ensure the palladium source is active and the reaction is thoroughly degassed to prevent oxidation.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the boronic acid can occur in the presence of oxygen. Thorough degassing is crucial.
-
Debromination: The bromo-heterocycle can be reduced to the corresponding protonated form. This can sometimes be minimized by adjusting the base and temperature.[10]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives. The provided protocol, utilizing a modern palladium catalyst system, offers a reliable starting point for the generation of compound libraries for drug discovery, particularly for targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Optimization of the reaction conditions for specific substrates may be necessary to achieve optimal yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Synthesis of Novel CNS Agent Candidates from 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential Central Nervous System (CNS) agents starting from the versatile building block, 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neurological effects.[1] This guide focuses on the functionalization of the 3-position of the triazolopyrazine core via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions, to generate libraries of novel compounds for CNS drug discovery programs.
Introduction
The 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a key intermediate for the development of various therapeutic agents. Its structure allows for selective modifications at the 3-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely used in pharmaceutical research to synthesize diverse libraries of compounds for high-throughput screening and lead optimization.
Synthetic Strategies
The primary strategies for derivatizing 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine involve the palladium-catalyzed Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, and the Buchwald-Hartwig amination for the introduction of a variety of amine-containing groups.
General Synthetic Scheme
Caption: General synthetic routes for the diversification of the 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the synthesis of 3-aryl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazines.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst and any additional ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of 3-amino-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazines.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) (1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the amine and then 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Data Presentation
The following tables summarize representative data for CNS agents derived from related triazolopyrazine scaffolds.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 110 | 12 | 9 | [2] |
| 2 | Phenylboronic acid | XPhosPdG2 (5) | K₂CO₃ | Dioxane/H₂O | 135 | 0.5 | 72 | [2] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [3] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 90 | 16 | 78 | [3] |
Note: Yields are for analogous systems and may vary for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | rac-BINAP (6) | NaOtBu | Toluene | 100 | 18 | 95 | [4] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 88 | [5] |
| 3 | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu | Toluene | 110 | 16 | 88 | [6] |
| 4 | Indole | Pd(OAc)₂ (2) | SIPr·HCl (4) | NaOH | Dioxane | 100 | 24 | 75 | [7] |
Note: Yields are for analogous systems and may vary for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Table 3: Biological Activity of Triazolopyrazine-based CNS Agents
| Compound ID | Target | Assay | IC₅₀ (nM) | Reference |
| 11d | Human P2X7R | Radioligand Binding | <1 | [8] |
| Analog A | Rat P2X7R | Ca²⁺ Flux | 15 | [8] |
| Analog B | Human P2X7R | Ca²⁺ Flux | 5 | [8] |
Note: Compounds are derivatives of 6,7-dihydro-[1][9][10]triazolo[4,3-a]pyrazin-8(5H)-one, a closely related scaffold.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a P2X7 receptor antagonist, a class of CNS agents that can be synthesized from the triazolopyrazine core.
Caption: Simplified signaling pathway of the P2X7 receptor and its inhibition by a triazolopyrazine-based antagonist.
Conclusion
The 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a valuable starting point for the synthesis of novel CNS agents. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and versatile methods for the diversification of this core structure. The protocols and data presented herein offer a solid foundation for researchers to design and execute synthetic strategies aimed at the discovery of new therapeutics for neurological disorders. Further optimization of reaction conditions and exploration of a wide range of coupling partners will be crucial for building extensive compound libraries and advancing promising candidates through the drug discovery pipeline.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 3-Amino-Triazolopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-amino-triazolopyrazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the preparation and further investigation of these promising molecules.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of an amino group at the 3-position can significantly influence the pharmacological properties of these derivatives, leading to potent antibacterial, anticancer, and antimalarial agents. This document details various synthetic routes to access 3-amino-triazolopyrazine derivatives and summarizes their biological activities.
Synthetic Strategies
The preparation of 3-amino-triazolopyrazine derivatives can be achieved through several synthetic pathways, primarily involving the construction of the fused triazolopyrazine ring system followed by the introduction or modification of the amino substituent. Two common strategies are highlighted below.
Strategy 1: Synthesis from a Precursor Triazolopyrazine Scaffold
This approach involves the synthesis of a core triazolopyrazine structure, which is then functionalized with an amino group. A common starting material is a halogenated triazolopyrazine, which can undergo nucleophilic substitution with various amines.
Caption: General workflow for the amination of a chloro-substituted triazolopyrazine scaffold.
Strategy 2: Synthesis via Cyclization of a Hydrazine Intermediate
This method involves the construction of the triazole ring onto a pyrazine core. The synthesis often starts from a dihalopyrazine, which is reacted with hydrazine to form a hydrazinopyrazine intermediate. This intermediate is then cyclized to form the triazolopyrazine ring system.
Caption: Synthetic pathway involving the construction of the triazolopyrazine core via cyclization.
Experimental Protocols
The following protocols are detailed examples for the synthesis of specific 3-amino-triazolopyrazine derivatives.
Protocol 1: General Method for the Amination of 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine[3][4]
This protocol describes a general procedure for the synthesis of a library of aminated triazolopyrazine derivatives.
Materials:
-
5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1 equivalent)
-
Desired primary amine (excess, e.g., 10 equivalents)
Procedure:
-
Dissolve 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 53 mg, 0.20 mmol) in the excess liquid amine (e.g., 500 µL).[3][4]
-
Stir the reaction mixture at room temperature for 16 hours.[3][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pre-adsorb the reaction mixture onto silica gel.
-
Purify the product by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired 3-amino-triazolopyrazine derivative.[3][4]
Protocol 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride[1]
This protocol details the synthesis of a key intermediate for further derivatization.
Materials:
-
Intermediate V (the precursor to the final product, as described in the source) (96 mmol)
-
Methanol (80 mL)
-
37% Concentrated Hydrochloric Acid (97 mmol)
Procedure:
-
Add Intermediate V (20.2 g, 96 mmol) to a flask containing methanol (80 mL) and stir to create a white slurry.[1]
-
Heat the mixture to 55 °C.[1]
-
Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise to the flask.[1]
-
Maintain the reaction at 55 °C for 1 hour.[1]
-
Partially evaporate the solvent at 20 °C under reduced pressure until crystals precipitate.[1]
-
Collect the crystals by filtration to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Protocol 3: Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives as c-Met/VEGFR-2 Inhibitors[2][5]
This multi-step protocol outlines the synthesis of potent enzyme inhibitors.
Step 1: Synthesis of the Hydrazinopyrazine Intermediate
-
Add hydrazine hydrate and reflux the mixture at 85°C to substitute one chlorine atom with a hydrazine group.[2][5]
Step 2: Cyclization to form the Triazolopyrazine Core
-
React the hydrazinopyrazine intermediate with triethoxymethane and reflux at 80°C to form the[1][2][3]triazolo[4,3-a]pyrazine core.[2][5]
Step 3: Introduction of the Amino Group
-
React the triazolopyrazine core with an appropriate aminophenol in the presence of potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF).[2][5]
Step 4: Final Derivatization
-
The resulting amino-substituted triazolopyrazine can be further reacted with various acyl chlorides (formed by reacting corresponding carboxylic acids with oxalyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature to yield the final target compounds.[2][5]
Data Presentation
The following tables summarize quantitative data for representative 3-amino-triazolopyrazine derivatives.
Table 1: Reaction Yields for Selected Aminated Triazolopyrazine Derivatives
| Compound | Starting Material | Amine | Yield (%) | Reference |
| 2 | 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine | Phenethylamine | 82 | [3][4] |
| VIIa | Boc-L-phenylalanine and Intermediate VI | - | - | [1] |
| VIIb | Boc-L-tryptophan and Intermediate VI | - | 43 | [1] |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Triazolo[4,3-a]pyrazine Derivatives [1]
| Compound | Staphylococcus aureus | Escherichia coli |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Table 3: In Vitro Antiproliferative Activity (IC50, µM) and Kinase Inhibitory Activity (IC50, nM) of Compound 17l [2]
| Cell Line | IC50 (µM) | Kinase | IC50 (nM) |
| A549 | 0.98 ± 0.08 | c-Met | 26.00 |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 | 2600 |
| Hela | 1.28 ± 0.25 | - | - |
| Foretinib (Control) | - | c-Met | 19.00 |
Biological Activity and Signaling Pathways
Certain 3-amino-triazolopyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression. The inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Simplified c-Met/VEGFR-2 signaling pathway and the inhibitory action of 3-amino-triazolopyrazine derivatives.
The binding of ligands such as Hepatocyte Growth Factor (HGF) to c-Met and Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways. These pathways are crucial for cell growth and survival. The 3-amino-triazolopyrazine derivatives can inhibit these kinases, thereby blocking these signaling events and exerting their anti-cancer effects.[2][5] Molecular docking studies have suggested that the triazolopyrazine ring is key for activity, forming hydrogen bonds with key amino acid residues in the hinge region of the c-Met protein.[2]
Conclusion
The 3-amino-triazolopyrazine scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic protocols and biological data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic applications.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols: Derivatization of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold, a promising starting point for the development of novel anticancer agents. This document outlines synthetic protocols for derivatization, methodologies for in vitro anticancer evaluation, and summarizes key structure-activity relationship (SAR) insights based on available data for analogous compounds.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic derivatization of this scaffold offers a powerful approach to modulate its pharmacokinetic and pharmacodynamic properties, leading to the identification of potent and selective anticancer agents. The presence of a bromine atom at the 3-position of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine ring system provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.
Recent studies on analogous triazolopyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the c-Met/VEGFR-2 and EGFR/AKT pathways.
Synthetic Derivatization Protocols
The derivatization of the 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core can be efficiently achieved through established palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of 3-aryl or 3-heteroaryl derivatives.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
Procedure:
-
To a reaction vessel, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1 equivalent), the corresponding aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of 3-amino derivatives.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction vessel.
-
Add the 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1 equivalent), the amine (1.2-1.5 equivalents), and the base (1.5-2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
This protocol details the synthesis of 3-alkynyl derivatives.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature to 60 °C for 4-18 hours until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
In Vitro Anticancer Activity Evaluation Protocols
The following are standard protocols for assessing the anticancer potential of the synthesized derivatives.
Protocol 4: MTT Assay for Cell Viability
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Protocol 5: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Synthesized derivatives
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell lines
-
Synthesized derivatives
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the compounds at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Anticancer Activity of 3-Substituted-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Analogs
| Compound ID | R Group at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| RB7 | CF₃ (amide derivative) | HT-29 (Colon) | 8.18 | [1][4] |
| RB7 | CF₃ (amide derivative) | HCT-116 (Colon) | >10 | [1][4] |
| 17l | Aryl-pyrazole | A549 (Lung) | 0.98 ± 0.08 | |
| 17l | Aryl-pyrazole | MCF-7 (Breast) | 1.05 ± 0.17 | |
| 17l | Aryl-pyrazole | HeLa (Cervical) | 1.28 ± 0.25 | |
| 9k | Aryl-pyrimidine | A549 (Lung) | 2.14 | [5] |
| 9k | Aryl-pyrimidine | HCT-116 (Colon) | 3.59 | [5] |
| 9k | Aryl-pyrimidine | PC-3 (Prostate) | 5.52 | [5] |
| 9k | Aryl-pyrimidine | MCF-7 (Breast) | 3.69 | [5] |
| 13f | Aryl-pyrimidine | A549 (Lung) | 1.98 | [5] |
| 13f | Aryl-pyrimidine | HCT-116 (Colon) | 2.78 | [5] |
| 13f | Aryl-pyrimidine | PC-3 (Prostate) | 4.27 | [5] |
| 13f | Aryl-pyrimidine | MCF-7 (Breast) | 4.01 | [5] |
| Note: Data for compounds 17l, 9k, and 13f are for the related[1][2][3]triazolo[4,3-a]pyrazine core, not the tetrahydro version, but provide valuable SAR insights. |
Visualizations
Experimental Workflow
Caption: Workflow for derivatization and anticancer evaluation.
Plausible Signaling Pathway: Mitochondrial Apoptosis
Caption: Mitochondrial pathway of apoptosis induction.
Plausible Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogous compounds, the following preliminary SAR can be inferred:
-
Substitution at C3: The introduction of aryl and heteroaryl groups at the 3-position through C-C coupling appears to be a viable strategy for enhancing anticancer potency. The nature of the aromatic system and its substituents significantly influences activity.
-
Amide/Urea Linkages: The derivatization of the tetrahydro-pyrazine nitrogen, as seen in the case of the trifluoromethyl analog forming amide/urea derivatives, can lead to potent anticancer agents.[1][4] The substituents on the amide/urea nitrogen play a crucial role in determining activity.
-
Fluorine Substitution: The presence of fluorine atoms or trifluoromethyl groups on the appended moieties can enhance metabolic stability and lipophilicity, often contributing to improved biological activity.[5]
Further derivatization and biological evaluation are necessary to establish a comprehensive SAR for this specific scaffold. The protocols and data presented herein provide a solid foundation for such investigations.
References
The Role of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Antimalarial Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the triazolopyrazine scaffold, particularly exemplified by the intermediate 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, in the discovery and development of novel antimalarial agents. This document details the mechanism of action, synthesis strategies, and biological evaluation of this promising class of compounds, with a focus on the Open Source Malaria (OSM) consortium's "Series 4" triazolopyrazines.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial drugs with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine (triazolopyrazine) scaffold has been identified as a highly promising chemotype in antimalarial drug discovery. While 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine itself is primarily a synthetic intermediate, it represents a key building block for the elaboration of potent antimalarial compounds. This document outlines the application of this scaffold in generating drug candidates and provides protocols for their synthesis and evaluation.
Mechanism of Action: Targeting PfATP4
The primary molecular target of the antimalarial triazolopyrazine series is believed to be the P. falciparum ATPase4 (PfATP4). PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium ion concentrations in the malaria parasite. Inhibition of PfATP4 disrupts sodium homeostasis, leading to an increase in intracellular sodium, cellular swelling, and ultimately, parasite death. This mechanism is distinct from those of currently used antimalarials, making triazolopyrazines promising candidates for overcoming existing drug resistance.
Synthesis of Triazolopyrazine Analogs
The synthesis of potent triazolopyrazine antimalarials often involves a multi-step process where a core scaffold is functionalized. 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine serves as a versatile intermediate, allowing for the introduction of various substituents at the 3-position through cross-coupling reactions to explore the structure-activity relationship (SAR). A general synthetic workflow is outlined below.
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity and cytotoxicity of representative triazolopyrazine analogs from the Open Source Malaria consortium's "Series 4". It is important to note that while the specific bromo-intermediate is not listed, these compounds represent the types of molecules that can be synthesized from such building blocks.
Table 1: In Vitro Antimalarial Activity of Selected Triazolopyrazine Analogs
| Compound ID | Structure | P. falciparum 3D7 IC50 (µM)[1][2] | P. falciparum Dd2 IC50 (µM)[1] |
| OSM-S-106 | 3-(4-chlorophenyl)-5-(phenethyloxy)-[1][2][3]triazolo[4,3-a]pyrazine | 0.016 | 0.025 |
| OSM-S-238 | 3-(4-methoxyphenyl)-5-(phenethyloxy)-[1][2][3]triazolo[4,3-a]pyrazine | 0.045 | 0.058 |
| OSM-S-369 | 3-(4-(difluoromethoxy)phenyl)-5-(phenethyloxy)-[1][2][3]triazolo[4,3-a]pyrazine | 0.301 | >20 |
| Amine Analog 10 | 3-(4-chlorophenyl)-N-tert-butyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 9.90 | Not Reported |
| Amine Analog 11 | 3-(4-chlorophenyl)-N-(1,1-dimethylpropyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 12.30 | Not Reported |
| Amine Analog 12 | 3-(4-chlorophenyl)-N-(2,2-dimethylpropyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 14.50 | Not Reported |
Table 2: In Vitro Cytotoxicity of Selected Triazolopyrazine Analogs
| Compound ID | Cell Line | Cytotoxicity IC50 (µM)[1] |
| OSM-S-106 | HEK293 | >80 |
| OSM-S-238 | HEK293 | >80 |
| OSM-S-369 | HEK293 | >80 |
| Amine Analog 10 | HEK293 | >80 |
| Amine Analog 11 | HEK293 | >80 |
| Amine Analog 12 | HEK293 | >80 |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Aryl-Triazolopyrazine Analog from a Bromo-Intermediate
This protocol provides a general method for the Suzuki coupling of an arylboronic acid with a bromo-triazolopyrazine intermediate.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1 equivalent).
-
Add the arylboronic acid (1.2 equivalents).
-
Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).
-
Degas the solvent mixture (e.g., 4:1 Dioxane:Water) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Protocol 2: In Vitro Antimalarial Activity Assay (P. falciparum Growth Inhibition)
This protocol describes a standard SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains) maintained in human erythrocytes.
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Test compounds dissolved in DMSO.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer with saponin.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37 °C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 3: In Vitro Cytotoxicity Assay (HEK293 Cells)
This protocol outlines the use of a resazurin-based assay to assess the cytotoxicity of compounds against a human cell line.
Materials:
-
HEK293 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Resazurin sodium salt solution.
-
96-well clear-bottom black microplates.
-
Fluorescence plate reader.
Procedure:
-
Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.
-
Include a positive control (e.g., doxorubicin) and a negative (DMSO vehicle) control.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence intensity (excitation ~560 nm, emission ~590 nm).
-
Calculate the IC50 values from the dose-response curves.
Conclusion
The triazolopyrazine scaffold is a validated and highly promising starting point for the development of novel antimalarial drugs. Intermediates such as 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine are crucial for the efficient synthesis and exploration of this chemical space. The demonstrated potent antiplasmodial activity, low cytotoxicity, and novel mechanism of action of the "Series 4" triazolopyrazines underscore their potential to contribute significantly to the pipeline of next-generation antimalarial therapies. The protocols provided herein offer a framework for researchers to engage in the synthesis and evaluation of new analogs based on this important scaffold.
References
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: An Uncharacterized Building Block in Protein Degradation
Despite its classification as a protein degrader building block by some chemical suppliers, a comprehensive review of publicly available scientific literature and patent databases reveals no specific applications, quantitative data, or detailed experimental protocols for the use of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in the development of protein degraders such as Proteolysis Targeting Chimeras (PROTACs).
This compound, with the chemical formula C₅H₇BrN₄, is commercially available and listed in catalogs of building blocks for medicinal chemistry.[1] However, its specific utility in the field of targeted protein degradation remains undocumented in peer-reviewed research. Protein degrader building blocks are typically fragments that can be chemically linked to a ligand for a target protein and a ligand for an E3 ubiquitin ligase, the two key components of a PROTAC. The bromine atom on the triazolopyrazine core suggests a potential site for chemical modification and linkage to other molecular fragments.
While the broader families of triazolopyrazine derivatives have been explored in medicinal chemistry, and various bromo-substituted heterocyclic compounds serve as versatile scaffolds in drug discovery, the specific role of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a functional E3 ligase ligand or a component of a characterized degrader molecule is not established. Searches for its interaction with common E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN) yielded no relevant results.
General Principles of PROTAC Development and Characterization
In the absence of specific data for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, this section provides a general overview of the application notes and protocols that would be relevant for characterizing a novel protein degrader building block.
Signaling Pathway of PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Experimental Workflow for Characterizing a Novel Degrader
The development and characterization of a new PROTAC, potentially incorporating a novel building block, follows a structured workflow to assess its efficacy and mechanism of action.
Data Presentation: Hypothetical Data for a Novel PROTAC
Should 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine be successfully incorporated into a PROTAC, the following tables would be used to summarize its performance.
Table 1: Biochemical and Biophysical Characterization
| Parameter | Target Protein | E3 Ligase | Value |
|---|---|---|---|
| Binding Affinity (Kd) | |||
| PROTAC to Target | Target X | - | e.g., 100 nM |
| PROTAC to E3 Ligase | - | E3 Ligase Y | e.g., 500 nM |
| Ternary Complex Formation |
| Cooperativity (α) | Target X | E3 Ligase Y | e.g., 5 |
Table 2: Cellular Degradation Performance
| Cell Line | DC50 | Dmax | Timepoint |
|---|---|---|---|
| Cell Line A | e.g., 50 nM | e.g., >90% | e.g., 24 hours |
| Cell Line B | e.g., 100 nM | e.g., 85% | e.g., 24 hours |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are generalized protocols that would be adapted to study a PROTAC synthesized using a novel building block.
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of protein remaining.
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, recombinant target protein, ubiquitin, and ATP in an assay buffer.
-
Initiation: Add the PROTAC molecule at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the target protein to observe the appearance of higher molecular weight ubiquitinated species.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine with various partners. This versatile building block is of significant interest in medicinal chemistry, and the following methods enable its diversification for the synthesis of novel compound libraries. The protocols are based on established palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis.[1][2][3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide.[2][3] For 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, which is a key vector for modifying the pharmacological properties of the core scaffold.
Illustrative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | DME | 90 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | Acetonitrile | 80 | 12 | 88 |
Note: The data presented in this table is illustrative and intended to provide a general framework for reaction optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, the corresponding arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[4][5] This methodology is invaluable for introducing a diverse range of primary and secondary amines to the triazolopyrazine core, a common strategy in the development of new pharmaceutical agents.[6]
Illustrative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | THF | 70 | 16 | 88 |
| 4 | tert-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 90 | 12 | 75 |
Note: The data presented in this table is illustrative and intended to provide a general framework for reaction optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to the flask.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 3-amino-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivative.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further functionalization (e.g., via click chemistry) or as key structural elements in bioactive molecules.[8]
Illustrative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 6 | 95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | 5 | DIPA | Toluene | 80 | 8 | 89 |
| 3 | 1-Heptyne | Pd(OAc)₂ (5) | 10 | Piperidine | DMF | 70 | 12 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (5) | 10 | i-Pr₂NEt | Acetonitrile | 50 | 10 | 91 |
Note: The data presented in this table is illustrative and intended to provide a general framework for reaction optimization.
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The information is based on established synthetic routes for analogous triazolopyrazine compounds and general principles of heterocyclic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, and what are the key stages?
A common and logical synthetic approach involves a three-stage process:
-
Formation of a Hydrazinylpiperazine Intermediate: This typically starts with a commercially available piperazine derivative which is reacted to introduce a hydrazine moiety.
-
Cyclization to form the Triazolopyrazine Core: The hydrazinylpiperazine is then cyclized to form the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine ring system.
-
Bromination: The final step is the selective bromination of the triazole ring to yield the target compound.
Q2: I am seeing an unexpected mass in my LC-MS analysis after the cyclization step. What could it be?
An unexpected mass could indicate the presence of several byproducts. The most common issues during cyclization are incomplete reaction or side reactions involving the cyclizing agent.
-
Unreacted Hydrazinylpiperazine: The most straightforward byproduct is the starting material from this step. Ensure your reaction has gone to completion through TLC or LC-MS monitoring.
-
Oxidized Impurities: Depending on the reaction conditions, the piperazine ring can be susceptible to oxidation, leading to the formation of aromatic pyrazine byproducts.
-
Side-products from the Cyclizing Agent: If using a reagent like bromoacetic acid followed by cyclization, incomplete reaction could leave a bromoacetylated intermediate.
Q3: My bromination step is giving me multiple products. How can I improve the selectivity and what are the likely byproducts?
Poor selectivity in bromination is a common challenge. The primary byproduct is often a result of over-bromination or reaction at an undesired position.
-
Dibrominated Byproduct: The most common byproduct is the dibrominated analog of the target compound. The electron-rich nature of the heterocyclic system can make it susceptible to further electrophilic substitution.
-
Positional Isomers: While bromination is expected at the 3-position of the triazole ring, minor isomers with bromine on the pyrazine ring might form under harsh conditions, although this is less likely.
To improve selectivity, consider the following:
-
Milder Brominating Agents: Instead of elemental bromine, consider using N-Bromosuccinimide (NBS), which is a milder and more selective brominating agent.
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent to be as close to 1:1 with the substrate as possible.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
| Byproduct ID | Byproduct Name | Common Cause | Mitigation Strategy |
| BP-01 | 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | Incomplete Bromination | Increase reaction time or temperature slightly. |
| BP-02 | 3,X-Dibromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | Excess brominating agent, harsh conditions | Use 1.0-1.1 equivalents of brominating agent (e.g., NBS), lower reaction temperature. |
| BP-03 | Oxidized aromatic triazolopyrazine species | Harsh reaction conditions, presence of air | Run the reaction under an inert atmosphere (Nitrogen or Argon). |
Experimental Protocols
Note: The following are generalized protocols based on the synthesis of similar compounds. Optimization for specific laboratory conditions is recommended.
Protocol 1: Synthesis of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core
-
Hydrazinolysis of a suitable piperazine precursor: A protected piperazine derivative (e.g., N-Boc-2-chloropyrazine) is reacted with hydrazine hydrate in a suitable solvent like ethanol at room temperature.
-
Cyclization: The resulting hydrazinylpiperazine is then cyclized. One common method involves reacting it with an orthoester, such as triethyl orthoformate, under acidic conditions (e.g., catalytic p-toluenesulfonic acid) with heating. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Bromination of the Triazolopyrazine Core
-
Dissolution: The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is dissolved in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.
-
Addition of Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Quenching and Work-up: Once the starting material is consumed, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Visualizations
Caption: General Synthetic Workflow for the Target Compound.
Caption: Common Byproducts in the Bromination Step.
Technical Support Center: Chromatographic Purification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
General Chromatography Issues
Question: My compound is not eluting from the column. What are the possible causes and solutions?
Answer: This issue can arise from several factors:
-
High Polarity: 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a polar, nitrogen-containing heterocyclic compound. It may be too strongly adsorbed to the silica gel stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. For normal-phase chromatography, this means increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[1] If the compound still does not elute, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[2][3]
-
-
Compound Decomposition: The compound may be unstable on silica gel, which is acidic.[4][5]
-
Solution: Test the stability of your compound on a TLC plate coated with silica gel. If decomposition is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (1-3%) to your mobile phase.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[5]
-
-
Incorrect Solvent System: You might be using a solvent system that is not appropriate for your compound.[5]
-
Solution: Double-check the solvent composition. Ensure you have not confused the polar and non-polar components.
-
Question: My compound is eluting too quickly (in the solvent front). How can I improve retention?
Answer:
-
Low Polarity Mobile Phase: The mobile phase may be too polar for the compound and stationary phase.
-
Solution: Decrease the polarity of the mobile phase. For a typical ethyl acetate/hexane system, this means increasing the proportion of hexane.[1]
-
-
Reverse-Phase Considerations: If using reverse-phase chromatography, eluting too quickly means the mobile phase is too strong (too much organic solvent).
-
Solution: Increase the aqueous component of your mobile phase.
-
Question: I am observing poor separation between my desired product and impurities. What can I do?
Answer:
-
Optimize Solvent System: The selectivity of your mobile phase may not be optimal.
-
Solution: Experiment with different solvent systems. Sometimes, a three-component solvent system can provide better separation. For nitrogen-containing compounds, adding a small amount of a modifier like ammonia in methanol can improve peak shape and resolution.[1]
-
-
Column Overloading: You may have loaded too much sample onto the column.[6]
-
Solution: Reduce the amount of crude material loaded. A general rule of thumb for flash chromatography is a silica gel to compound ratio of 30-50:1 by weight for easy separations, and up to 120:1 for more difficult ones.[4]
-
-
Flow Rate: The flow rate might be too high.
-
Solution: Reduce the pressure or pump speed to decrease the flow rate, allowing for better equilibration between the stationary and mobile phases.[7]
-
Question: The peaks in my chromatogram are tailing. What causes this and how can I fix it?
Answer: Peak tailing is often an issue with polar, basic compounds like amines on silica gel.
-
Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete with your compound for the active sites on the silica.[1]
-
-
Sample Overload: Loading too much sample can also lead to tailing.[6]
-
Solution: Reduce the sample load.
-
Specific Issues for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
Question: What is a good starting point for developing a purification method for this compound?
Answer: Based on the structure, 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a polar molecule.
-
Stationary Phase: Normal-phase silica gel is a common starting point.
-
Mobile Phase Development: Begin by using Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[4]
-
Start with a moderately polar system like 50% ethyl acetate in hexanes and adjust the polarity as needed.[1]
-
For more polar compounds, a system of methanol in dichloromethane (e.g., 1-10% methanol) is a good choice.[1]
-
Aim for an Rf value between 0.2 and 0.3 for the desired compound on the TLC plate to ensure good separation on the column.[4]
-
Experimental Protocols
Flash Chromatography Protocol for Purification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This is a general protocol that should be optimized based on TLC analysis of your crude reaction mixture.
-
Preparation of the Column:
-
Select a column size appropriate for the amount of crude material. A silica gel to crude material ratio of 40:1 (w/w) is a good starting point.[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dry Loading (Recommended for polar compounds): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately twice the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder.[4][7] Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column.[7]
-
-
Elution:
-
Begin elution with the predetermined mobile phase.
-
Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[7]
-
If the separation is difficult, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time (e.g., from 1% to 10% methanol in dichloromethane).[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Analyze the fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.[4]
-
Data Presentation
Table 1: Suggested Starting Conditions for Chromatography
| Parameter | Normal-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Silica Gel (230-400 mesh)[7] | Amine-bonded or Diol-bonded silica[2][3] |
| Mobile Phase A | Non-polar solvent (e.g., Hexanes, Dichloromethane)[1] | Acetonitrile[2][3] |
| Mobile Phase B | Polar solvent (e.g., Ethyl Acetate, Methanol)[1] | Water (often with a modifier like formic acid or ammonium formate)[2][8] |
| Typical Gradient | 0-100% B in A | 95-50% A in B |
| Modifier | 1-3% Triethylamine (if peak tailing occurs)[1] | 0.1% Formic Acid or Ammonium Formate |
| Detection | UV (if chromophore present), Staining (e.g., KMnO₄) | UV, Mass Spectrometry (MS)[2] |
Visualizations
Caption: Workflow for the chromatographic purification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: Troubleshooting logic for common chromatography issues encountered during purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, with a specific focus on preventing the common side reaction of debromination.
Troubleshooting Guide: Minimizing Debromination
Debromination, the replacement of the bromine atom with a hydrogen, is a frequent and yield-reducing side reaction in the Suzuki coupling of electron-rich, nitrogen-containing heterocycles. Below is a step-by-step guide to diagnose and resolve this issue.
Problem: Significant formation of the debrominated byproduct (5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine) is observed.
Initial Assessment Workflow
Caption: Troubleshooting workflow for debromination.
| Step | Action | Recommendation | Rationale |
| 1 | Evaluate Catalyst & Ligand | Switch from traditional phosphine ligands like PPh₃ to a modern Buchwald-type ligand. A tandem catalyst system of a G2 precatalyst with additional ligand is highly effective. Recommended System: XPhos Pd G2 (precatalyst) with additional XPhos ligand. | Standard ligands like PPh₃ often lead to extensive debromination with this class of heterocycles.[1] Bulky, electron-rich biaryl phosphine ligands such as XPhos promote the desired reductive elimination over the competing hydrodebromination pathway.[1][2] |
| 2 | Assess Base Choice | Use a moderately strong, non-nucleophilic inorganic base. Recommended Base: K₂CO₃. | Strong bases can promote the formation of palladium-hydride species, which are key intermediates in the debromination mechanism.[1] The base has been confirmed to be directly involved in promoting this side reaction.[1] |
| 3 | Optimize Solvent & Temperature | Employ an aprotic polar solvent like 1,4-dioxane. Utilize microwave irradiation for rapid and efficient heating. Recommended Conditions: 1,4-Dioxane/H₂O mixture, heated via microwave. | The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. Microwave heating can significantly shorten reaction times, reducing the opportunity for side reactions to occur.[1] |
| 4 | Review Reagent Quality | Ensure the boronic acid is of high purity and consider using the corresponding boronic ester (e.g., pinacol ester). | Protodeboronation of the boronic acid is another common side reaction that can reduce coupling efficiency. Boronic esters are often more stable.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is debromination such a common problem with my 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine substrate?
A1: Your substrate is an electron-rich, nitrogen-containing heterocycle. These types of molecules are particularly susceptible to a side reaction called hydrodebromination.[4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then transfer a hydride to the aromatic ring, cleaving the C-Br bond and replacing it with a C-H bond, leading to the debrominated byproduct.[1] The presence of multiple nitrogen atoms can also lead to catalyst inhibition or deactivation by coordinating to the palladium center, complicating the desired reaction pathway.[1][5]
Q2: I used Pd(PPh₃)₄ and saw almost 90% debromination. Is this expected?
A2: Yes, this is a very common outcome. For challenging heteroaromatic substrates, catalysts based on triphenylphosphine (PPh₃) are often inefficient and lead to significant amounts of dehalogenated byproducts. In a study on the closely related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, using PdCl₂(PPh₃)₂ with Na₂CO₃ in dioxane resulted in 91% debromination and only 9% of the desired coupled product.[1] This highlights the critical importance of ligand choice for this specific substrate class.
Q3: What is the best catalyst and ligand combination to avoid debromination?
A3: Based on systematic studies of similar N-rich heterocyclic systems, a combination of a palladium precatalyst and a bulky, electron-rich biaryl monophosphine ligand is highly recommended. Specifically, the use of XPhos Pd G2 (a second-generation precatalyst) in tandem with additional XPhos ligand has been shown to be highly effective at suppressing debromination and achieving high yields of the desired product.[1] This system promotes rapid oxidative addition and reductive elimination, outcompeting the debromination pathway.
Q4: Can the choice of base influence the amount of debrominated byproduct?
A4: Absolutely. The base plays a crucial role. While necessary to activate the boronic acid for transmetalation, it can also facilitate the formation of Pd-H species that cause debromination.[1][6][7] Experiments have shown that the base is directly involved in the debromination process.[1] For this reason, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over stronger bases like alkoxides or hydroxides.
Q5: Should I run the reaction at room temperature or elevated temperature?
A5: Elevated temperatures are typically required for this coupling. However, prolonged heating with inefficient catalyst systems can increase the extent of debromination. A highly effective approach is the use of microwave irradiation . This technique allows for rapid heating to the target temperature (e.g., 135 °C), significantly reducing the overall reaction time (e.g., to 40 minutes) and thereby minimizing the formation of byproducts.[1]
Data Summary: Reaction Condition Optimization
The following table summarizes the results from a systematic optimization study for the Suzuki-Miyaura coupling of a close analog, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, with p-methoxyphenylboronic acid. This data clearly illustrates the impact of catalyst, ligand, and base selection on the ratio of the desired coupled product to the debrominated byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Product : Debromination Ratio | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 16h | 9 : 91 | <10 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 16h | 17 : 83 | ~15 |
| 3 | XPhos Pd G2 (5) | XPhos (10) | Na₂CO₃ (2) | Dioxane | 110 | 16h | 79 : 21 | 65 |
| 4 | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 135 | 40 min (MW) | >95 : 5 | 89 |
| Data adapted from a study on a structurally analogous pyrazolopyrimidinone system.[1] |
Recommended Experimental Protocol
This protocol is optimized to minimize debromination for the Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Materials:
-
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave vial equipped with a stir bar
Procedure:
-
To a microwave vial, add 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, the arylboronic acid, K₂CO₃, XPhos Pd G2, and the XPhos ligand.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes with vigorous stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired coupled product.
Visualizing the Reaction Pathway and Side Reaction
The following diagram illustrates the catalytic cycle for the desired Suzuki-Miyaura coupling and the competing debromination pathway.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is consistently low. What are the common causes and how can I improve it?
A1: Low overall yield can stem from issues in either of the two key stages of the synthesis: the formation of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core or the subsequent bromination step. A systematic approach to troubleshooting is recommended.
Common Causes for Low Yield:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters in both stages.[1]
-
Impure Reagents or Solvents: Impurities can lead to side reactions or inhibit the desired transformation. The use of freshly recrystallized N-Bromosuccinimide (NBS) is particularly important to minimize side reactions.[4]
-
Atmospheric Moisture: The cyclization step can be sensitive to moisture. Ensuring anhydrous conditions can be beneficial.
-
Inefficient Bromination: The bromination of heterocyclic systems can be complex, with potential for multiple bromination or side reactions.[5]
-
Product Degradation: The final product or intermediates may be unstable under the reaction or workup conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am having trouble with the first step, the synthesis of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core. What are the key parameters to optimize?
A2: The synthesis of the core structure, likely proceeding through the formation of a 2-hydrazinopyrazine intermediate followed by cyclization, is a critical stage.
Key Optimization Parameters for Core Synthesis:
| Parameter | Recommendation | Rationale |
| Starting Material | Use high-purity 2-chloropyrazine or 2-bromopyrazine. | Halogen reactivity influences reaction rate and temperature requirements. |
| Hydrazine Hydrate | Use a molar excess (e.g., 10 equivalents).[1] | Drives the reaction to completion and minimizes unreacted starting material.[1] |
| Solvent | Ethanol or n-butanol are common choices.[1] | The choice of solvent can affect reaction temperature and solubility of intermediates. |
| Temperature | Reflux temperature is typically required (e.g., 100 °C).[1] | Ensures sufficient energy for the nucleophilic aromatic substitution. |
| Reaction Time | Monitor by TLC or LC-MS (typically 24-48 hours).[1] | Incomplete reaction is a common source of low yield. |
Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Inferred)
-
Formation of 2-Hydrazinopyrazine: To a solution of 2-chloropyrazine (1 eq.) in ethanol, add hydrazine hydrate (10 eq.).[1] Heat the mixture to reflux (around 78 °C) for 24-48 hours, monitoring the reaction progress by TLC.[1] After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 2-hydrazinopyrazine can be purified by column chromatography or used directly in the next step.
-
Cyclization: The cyclization to form the triazole ring can be achieved through various methods, often involving reaction with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate) followed by cyclization, or through an oxidative cyclization. For the unsubstituted core, reaction with formic acid followed by heating is a plausible route.
Q3: The bromination of the tetrahydro-triazolopyrazine core is not working well. I am getting a mixture of products or no reaction at all. How can I optimize this step?
A3: The bromination of electron-rich heterocyclic systems like the tetrahydro-triazolopyrazine core requires careful control of reaction conditions to achieve mono-bromination at the desired position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.[4]
Key Optimization Parameters for Bromination:
| Parameter | Condition 1 (Radical) | Condition 2 (Electrophilic) | Rationale |
| Solvent | Carbon tetrachloride (CCl4), Acetonitrile (CH3CN) | Dichloromethane (DCM), Chloroform (CHCl3) | Solvent polarity can influence the reaction mechanism. Non-polar solvents favor radical pathways. |
| Initiator | AIBN or Benzoyl Peroxide | None | Radical initiators are necessary for radical bromination.[6] |
| Temperature | Reflux | 0 °C to room temperature | Higher temperatures promote radical formation. |
| NBS Equivalents | 1.0 - 1.1 equivalents | 1.0 - 1.1 equivalents | Using a slight excess of NBS can drive the reaction to completion, but a large excess can lead to di-bromination. |
| Light | UV lamp or sunlight | Dark | Light can initiate radical chain reactions.[6] |
Troubleshooting Common Bromination Issues:
-
No Reaction:
-
Inactive NBS: Use freshly recrystallized NBS.[4] Impurities can inhibit the reaction.
-
Insufficient Activation: If attempting a radical pathway, ensure the initiator is active and the temperature is high enough.
-
-
Multiple Bromination Products:
-
Excess NBS: Use stoichiometric amounts of NBS.
-
High Temperature (Electrophilic): Run the reaction at a lower temperature to improve selectivity.
-
-
Side-Chain Bromination:
-
This is less likely on the tetrahydro portion but can occur. Using electrophilic conditions (no initiator, polar solvent) can favor ring bromination.[5]
-
Experimental Protocol: Bromination of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (Inferred)
-
Dissolve 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q4: What are the likely impurities in the final product and how can I remove them?
A4: Common impurities can include unreacted starting material, di-brominated product, and isomers if bromination is not completely regioselective.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired mono-brominated product from starting material and di-brominated byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective way to purify the final product, especially for removing minor impurities.
Logical Flow for Purification:
Caption: A typical purification workflow for the final product.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
improving the stability of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in solution
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may encounter during the handling and analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in solution.
Q1: My solution of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is developing a yellow or brown discoloration. What is the likely cause?
A1: Discoloration is often an indicator of chemical degradation. For a molecule with a bromo-substituted triazolopyrazine core, several factors could be at play:
-
Oxidation: The tetrahydropyrazine ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2][3] This can lead to the formation of colored byproducts. The reaction may be accelerated by exposure to light or the presence of trace metal ions.
-
Photodegradation: Bromoaromatic compounds can be sensitive to light, particularly UV radiation.[4][5] Light exposure can induce cleavage of the carbon-bromine bond or other ring transformations, leading to colored impurities.
-
pH-Dependent Degradation: At non-neutral pH, the compound may undergo acid or base-catalyzed hydrolysis or ring-opening reactions, which could result in colored degradants.[6]
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[7]
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]
-
Control pH: Use buffered solutions to maintain a stable pH, preferably close to neutral, unless experimental conditions require otherwise.
-
Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can catalyze degradation.
Q2: I am observing a decrease in the purity of my compound over time in solution via HPLC. What are the potential degradation pathways?
A2: Based on the structure, several degradation pathways are chemically plausible:
-
Hydrolysis: The triazole ring, although generally stable, could potentially undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.[9][10][11]
-
Oxidation: The saturated tetrahydropyrazine ring is a likely site for oxidation, potentially forming N-oxides or other oxidized species.[1][2][12]
-
Reductive Dehalogenation: The carbon-bromine bond can be cleaved, replacing the bromine atom with a hydrogen atom.[13][14][15] This is more likely to occur in the presence of reducing agents or under certain catalytic conditions but can sometimes be induced by light.[4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of nitrogen-containing heterocyclic compounds is often pH-dependent.[16][17][18]
-
Acidic Conditions (low pH): The nitrogen atoms in the pyrazine and triazole rings can be protonated. While this may increase solubility, it can also make the rings more susceptible to nucleophilic attack by water (hydrolysis).
-
Basic Conditions (high pH): High pH can promote deprotonation or catalyze hydrolysis through different mechanisms.
-
Recommendation: It is advisable to perform a pH-rate profile study by dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its purity over time to determine the optimal pH for stability.
Q4: Is 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine sensitive to light, and what precautions are necessary?
A4: Yes, compounds containing bromo-aromatic or bromo-heterocyclic moieties are often light-sensitive.[4][5][7] Exposure to light, especially UV light, can provide the energy needed to break the C-Br bond, initiating radical reactions or leading to debromination.
-
Precautions: Always store both the solid compound and its solutions in light-resistant containers (e.g., amber glass vials). When handling solutions, minimize exposure to ambient light. For photosensitivity studies, dedicated photostability chambers should be used as per ICH Q1B guidelines.
Q5: What are the best practices for preparing and storing stock solutions?
A5:
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, or ethanol) for initial stock solutions. Ensure the compound is fully dissolved.
-
Concentration: Prepare concentrated stock solutions to minimize the volume of organic solvent added to aqueous experimental media.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation reactions.
-
Aliquoting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. If aqueous solutions must be stored, keep them at 2-8°C and use them within a short timeframe (e.g., 24-48 hours), after confirming stability for that period.
Q6: I'm observing an unexpected new peak in my HPLC or LC-MS analysis. How can I begin to identify this degradation product?
A6: Identifying unknown peaks is a critical part of stability testing.
-
LC-MS Analysis: The first step is to determine the mass-to-charge ratio (m/z) of the new peak using LC-MS.[19][20][21]
-
Mass Shift Analysis: Compare the molecular weight of the degradant to the parent compound.
-
A mass increase of 16 Da could indicate oxidation (addition of an oxygen atom).
-
A mass increase of 18 Da could suggest hydrolysis.
-
A mass decrease of 79/81 Da (the isotopic mass of bromine) would point to debromination.
-
-
Forced Degradation: Perform forced degradation studies (stress testing) under controlled conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[21] This can help you match the unknown peak to a specific degradation pathway and predict its structure.
-
High-Resolution MS/MS: Use high-resolution mass spectrometry to obtain an accurate mass and elemental composition. Tandem MS (MS/MS) will provide fragmentation patterns that can be compared to the parent compound to pinpoint the site of modification.[21]
-
NMR Spectroscopy: If the degradant can be isolated in sufficient quantity, NMR spectroscopy can provide definitive structural information.[22][23][24]
Q7: Can I use antioxidants to improve the stability of my solutions?
A7: If oxidative degradation is suspected, the addition of an antioxidant may improve stability. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. However, the use of additives must be carefully considered:
-
Compatibility: Ensure the antioxidant is soluble and stable in your solvent system and does not interfere with your experimental assay.
-
Concentration: Use the lowest effective concentration to avoid potential off-target effects of the antioxidant itself.
-
Validation: You must validate that the addition of the antioxidant does indeed improve the stability of your compound without introducing other confounding variables.
Quantitative Stability Data
As no specific stability data is publicly available, researchers should generate their own. The following table provides a template for recording stability data from an HPLC analysis.
| Condition | Solvent/Buffer | pH | Temperature (°C) | Light Exposure | Time Point (hours) | % Remaining Parent Compound | Observations (e.g., color change) |
| Example 1 | Acetonitrile:Water (50:50) | 7.4 | 25 | Ambient | 0 | 100.0 | Clear, colorless |
| 24 | 98.5 | Clear, colorless | |||||
| 48 | 96.2 | Faint yellow tint | |||||
| Example 2 | 0.1 N HCl | 1.0 | 40 | Dark | 0 | 100.0 | Clear, colorless |
| 8 | 91.3 | Clear, colorless | |||||
| 24 | 75.4 | Yellow | |||||
| Example 3 | 0.1 N NaOH | 13.0 | 40 | Dark | 0 | 100.0 | Clear, colorless |
| 8 | 88.9 | Clear, colorless | |||||
| 24 | 68.1 | Brown |
Experimental Protocols
These protocols provide a starting point for developing stability-indicating methods. Method optimization will be required.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.[25][26][27][28]
-
Apparatus: HPLC system with a UV/PDA detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Ammonium acetate (for pH adjustment).
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector (e.g., 254 nm as a starting point).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in DMSO or a suitable organic solvent.
-
Dilute the stock solution to a final concentration of ~50 µg/mL with the initial mobile phase composition (95% A: 5% B).
-
For stability studies, incubate the diluted sample under the desired stress conditions (e.g., heat, acid, base).
-
At each time point, take an aliquot, neutralize if necessary, and dilute to the final concentration for injection.
-
Protocol 2: LC-MS Method for Degradant Identification
This method uses the HPLC separation from Protocol 1 and adds mass spectrometry for identification.[19][20][29]
-
Apparatus: LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass).
-
Chromatographic Conditions: Use the same conditions as developed in Protocol 1. The mobile phase may need to be adjusted to volatile buffers (e.g., ammonium formate instead of phosphate buffers) if they were used.
-
Mass Spectrometry Conditions (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Data Acquisition: Perform full scan for initial analysis. Use MS/MS (tandem mass spectrometry) on the parent ion and any detected degradation peaks to obtain fragmentation patterns for structural elucidation.
-
Protocol 3: ¹H NMR Spectroscopy for Monitoring Degradation
NMR can be used to monitor structural changes in the molecule over time without chromatographic separation.[22][23][24][30][31]
-
Apparatus: NMR Spectrometer (400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent if needed).
-
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 5-10 mg/mL) in a suitable deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (time = 0). This will serve as the baseline.
-
Store the NMR tube under the desired stress condition (e.g., elevated temperature, exposure to light).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Analysis: Compare the spectra over time. Look for the disappearance of peaks corresponding to the parent compound and the appearance of new peaks. Changes in chemical shifts or integration values can provide quantitative information about the extent of degradation and clues to the structure of the degradation products.[22]
-
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates plausible, but not experimentally confirmed, degradation pathways for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: Plausible degradation pathways for the title compound.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems encountered during experiments.
Caption: Systematic workflow for troubleshooting stability issues.
References
- 1. Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism in rat brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]
- 3. Oxidation of Tetrahydrofuran [manu56.magtech.com.cn]
- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts | Semantic Scholar [semanticscholar.org]
- 6. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. An efficient and mild oxidant for the synthesis of s-tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. umventures.org [umventures.org]
- 23. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. jddtonline.info [jddtonline.info]
- 26. scispace.com [scispace.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. rjpn.org [rjpn.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: A common approach involves a multi-step synthesis starting from readily available materials. A plausible route begins with the formation of a piperazine-2-one precursor, followed by conversion to a hydrazone, and subsequent cyclization and bromination to yield the target compound.
Q2: What are the most critical parameters to control during the scale-up of this synthesis?
A2: Temperature control, especially during the bromination step, is crucial to minimize side reactions. Efficient mixing is also critical to ensure homogenous reaction conditions. The purity of starting materials and intermediates directly impacts the final product's purity and yield.
Q3: What are some common impurities that can be expected?
A3: Common impurities may include unreacted starting materials, over-brominated products, and isomers formed through side reactions such as tele-substitution. The presence of residual solvents and reagents from the work-up process is also a possibility.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes, particularly when handling brominating agents like phosphorus oxybromide (POBr₃). These reagents are corrosive and react violently with water. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction in the cyclization or bromination step. | - Monitor the reaction progress closely using TLC or LC-MS. - Consider extending the reaction time or slightly increasing the temperature, while monitoring for side-product formation. - Ensure the purity and reactivity of your reagents. |
| Suboptimal reaction conditions. | - Screen different solvents and bases for the cyclization step. - Optimize the stoichiometry of the brominating agent. Excess can lead to over-bromination, while an insufficient amount will result in incomplete conversion. | |
| Product loss during work-up and purification. | - Optimize the extraction and crystallization procedures to minimize loss. - For column chromatography, select an appropriate solvent system to ensure good separation. | |
| Low Purity | Formation of side products. | - A known side reaction for halogenated triazolopyrazines is tele-substitution, where the incoming nucleophile attacks a different position on the ring system. This can be influenced by the solvent and the nucleophile. Consider using a less polar solvent to potentially minimize this. - Over-bromination can occur with excess brominating agent or prolonged reaction times. Carefully control the stoichiometry and reaction duration. |
| Incomplete removal of starting materials or reagents. | - Improve the purification method. This may involve recrystallization from a different solvent system or optimizing the conditions for column chromatography. - Ensure thorough washing of the crude product to remove residual reagents and byproducts. | |
| Reaction Stalls or is Sluggish | Insufficient activation or low reactivity of starting materials. | - For the cyclization step, ensure the hydrazone intermediate is correctly formed and of sufficient purity. - For the bromination, the activity of the brominating agent is key. Use fresh or properly stored reagents. |
| Poor temperature control. | - Ensure the reaction is maintained at the optimal temperature. For exothermic reactions, provide adequate cooling. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize easily. | - Attempt to precipitate the product as a salt (e.g., hydrochloride salt) which often improves crystallinity. - Try different solvent systems for crystallization or trituration. |
| Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Plausible Synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This protocol is a representative procedure based on the synthesis of analogous compounds and general principles of heterocyclic chemistry. Optimization will be necessary for specific laboratory conditions and scale.
Step 1: Synthesis of Piperazin-2-one
-
This is a common starting material and can be synthesized via several literature methods, often starting from ethylenediamine and an appropriate C2 synthon.
Step 2: Formation of a Hydrazone Intermediate
-
To a solution of piperazin-2-one in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
The reaction mixture is typically heated to reflux for several hours until the formation of the corresponding hydrazone is complete (monitored by TLC or LC-MS).
-
After cooling, the solvent is removed under reduced pressure to yield the crude hydrazone, which may be used in the next step without further purification or can be purified by crystallization.
Step 3: Cyclization to form 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one
-
The crude hydrazone is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A cyclizing agent, such as triphosgene or a similar carbonyl source, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion. The product may precipitate from the reaction mixture and can be collected by filtration.
Step 4: Bromination to 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
-
The triazolopyrazinone from the previous step is treated with a brominating agent, such as phosphorus oxybromide (POBr₃), in a suitable solvent (e.g., acetonitrile or chloroform).
-
The reaction is typically carried out at an elevated temperature (e.g., reflux) and monitored until the starting material is consumed.
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
The reaction mixture is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the final product.
Quantitative Data
The following table provides estimated ranges for key parameters in the scale-up synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, based on analogous transformations. Actual values will vary depending on the specific conditions and scale of the reaction.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Notes |
| Typical Yield (Overall) | 30-50% | 25-45% | Overall yield is highly dependent on the efficiency of each step and purification losses. |
| Purity (after purification) | >95% (by HPLC) | >98% (by HPLC) | Higher purity is often required for pharmaceutical applications. |
| Reaction Time (Cyclization) | 2-6 hours | 4-12 hours | Reaction times may increase with scale to ensure complete conversion. |
| Reaction Time (Bromination) | 1-4 hours | 2-8 hours | Careful monitoring is crucial to avoid over-bromination. |
| Typical Temperature (Bromination) | 60-80 °C | 60-80 °C | Maintaining a consistent temperature is critical for reproducibility and impurity control. |
Visualizations
Caption: General workflow for the synthesis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- 1. WO2004080958A2 - Process to tetrahydrotriazolopyrazines and intermediates - Google Patents [patents.google.com]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine · Issue #518 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
Technical Support Center: Characterization of Impurities in 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of impurities in 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of impurities in 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
Impurities can arise from various stages of the manufacturing process, storage, and degradation.[1][2] Potential sources include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Formation of unintended molecules during the synthesis.
-
Degradation products: Chemical breakdown of the active pharmaceutical ingredient (API) over time, accelerated by factors like heat, light, humidity, and interaction with excipients.[3][4]
-
Residual solvents: Solvents used during the synthesis and purification process.[1]
Q2: I am observing an unknown peak in my HPLC chromatogram. How do I identify it?
Identifying unknown peaks is a critical step in impurity profiling. A systematic approach is recommended:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a crucial first step in identification.[1]
-
High-Resolution Mass Spectrometry (HRMS): For a more precise mass determination, use HRMS to obtain the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information. The fragmentation pattern can be compared to known structures or used for de novo structure elucidation.
-
Forced Degradation Studies: Subject the bulk drug to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4] This can help to determine if the unknown peak is a degradant and provide insight into its formation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR (¹H, ¹³C, and 2D-NMR) is the most powerful technique for unambiguous structure elucidation.[1]
Q3: My baseline is noisy in the HPLC analysis. What could be the cause and how can I fix it?
A noisy baseline can interfere with the detection and quantification of low-level impurities. Common causes and solutions include:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | Degas the mobile phase to remove dissolved gases. Ensure the mobile phase components are fully miscible and of high purity (HPLC grade). Premix the mobile phase to avoid in-line mixing issues. |
| Pump Problems | Check for leaks in the pump seals and connections. Purge the pump to remove air bubbles. |
| Detector Issues | Ensure the detector lamp is warmed up and stable. Clean the detector flow cell if it is contaminated. |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained compounds. If the problem persists, consider replacing the column. |
Q4: I am having trouble with poor peak shape, particularly for polar impurities. What can I do?
Poor peak shape, such as tailing or fronting, can affect the accuracy of integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. Consider using a column with a different stationary phase (e.g., end-capped C18, or a polar-embedded phase). |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. |
Q5: How can I quantify the identified impurities?
Accurate quantification of impurities is essential for ensuring the safety and quality of the drug substance.
| Method | Description |
| External Standard Method | This is the most common method. A calibration curve is generated using certified reference standards of the impurities at different concentrations. The concentration of the impurity in the sample is then determined from this curve. |
| Area Percent Normalization | This method assumes that the detector response is the same for the API and all impurities. It is a simpler method but less accurate if the response factors are different. |
| Relative Response Factor (RRF) | The RRF is determined experimentally by comparing the response of the impurity to the response of the API. This factor is then used to correct the area percent normalization calculation for differences in detector response. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC-UV method for the analysis of impurities in 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or other suitable wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[3][4]
| Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105 °C for 72 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Note: The extent of degradation should be targeted to be between 5-20%. The conditions may need to be adjusted accordingly.
Visualizations
Caption: Workflow for the identification and quantification of an unknown impurity.
Caption: Logical relationship of forced degradation studies to identify potential degradation products.
References
Technical Support Center: Cross-Coupling with 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in cross-coupling reactions.
General Troubleshooting Workflow
The following workflow provides a general approach to troubleshooting common issues encountered during cross-coupling reactions with nitrogen-rich heterocycles.
Suzuki-Miyaura Coupling
Troubleshooting Guide
Issue: Low to no yield of the desired coupled product.
-
Possible Cause 1: Catalyst Poisoning. The nitrogen atoms in the triazolopyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]
-
Solution:
-
Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1] These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.
-
Utilize a pre-formed palladium precatalyst (e.g., XPhos Pd G2 or G3) to ensure the efficient generation of the active catalytic species.[1][3]
-
Try a slow addition of the 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to the reaction mixture to maintain a low concentration and reduce its inhibitory effect.[1]
-
-
-
Possible Cause 2: Poor Solubility. The starting materials or intermediates may not be fully dissolved in the reaction solvent.[1]
-
Possible Cause 3: Inactive Catalyst. The palladium source may not be active, or the active Pd(0) species is not being generated.
Issue: Significant formation of side products.
-
Possible Side Reaction 1: Protodeboronation. This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1]
-
Possible Side Reaction 2: Homocoupling. This leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]
-
Solution:
-
Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize oxygen, which can promote homocoupling.[1]
-
-
Suzuki-Miyaura Coupling FAQs
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?
A1: A good starting point would be to use a palladium precatalyst like XPhos Pd G2 (2-5 mol%) with a bulky, electron-rich ligand like XPhos, a base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents), and a solvent system like dioxane/water (4:1) at a temperature of 80-100 °C.[2][6]
Q2: Can nickel catalysts be used as an alternative to palladium for the Suzuki-Miyaura coupling?
A2: Yes, nickel catalysts are a more cost-effective and earth-abundant alternative to palladium.[7] They have been shown to be effective for a broad range of aryl electrophiles and may be a viable option for coupling with 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.[7][8]
Illustrative Data for Suzuki-Miyaura Coupling of N-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [2] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [2][3] |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | Moderate | [9] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Moderate to Good | [10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry reaction vessel, combine 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02-0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Buchwald-Hartwig Amination
Troubleshooting Guide
Issue: Low to no yield of the aminated product.
-
Possible Cause 1: Inappropriate Ligand Choice. The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand used.[11]
-
Solution:
-
For primary amines, bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are often effective.
-
For secondary amines, ligands such as RuPhos may give better results.[11]
-
-
-
Possible Cause 2: Base Incompatibility. Strong bases like NaOtBu can be incompatible with sensitive functional groups on either the triazolopyrazine or the amine coupling partner.[5]
-
Possible Cause 3: Catalyst Deactivation. The amine substrate or product can coordinate to the palladium center and inhibit catalysis, especially with heteroaryl amines.[13]
Buchwald-Hartwig Amination FAQs
Q1: My reaction is sluggish with an aryl chloride. What can I do?
A1: Aryl chlorides are generally less reactive than aryl bromides.[15] To improve the reaction rate, you can try using a more electron-rich and bulky ligand, a higher reaction temperature, or a more active palladium precatalyst.[5]
Q2: Are there any solvents to avoid in Buchwald-Hartwig aminations?
A2: Yes, chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should be avoided.[13] Ethereal solvents (dioxane, THF), alcohol solvents (t-BuOH), and aromatic solvents (toluene) are commonly used.[13]
Illustrative Data for Buchwald-Hartwig Amination of N-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good | [16] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | Moderate to Good | [11] |
| Pd(OAc)₂ / XantPhos | DBU | DMF | 120 | Good | [12] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a dry reaction vessel, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.01-0.05 equiv) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equiv), 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv), and the amine (1.2-1.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling
Troubleshooting Guide
Issue: Low to no yield of the alkynylated product.
-
Possible Cause 1: Catalyst System Inefficiency. A standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The efficiency is highly dependent on the specific components.[5]
-
Possible Cause 2: Alkyne Homocoupling (Glaser Coupling). The terminal alkyne can couple with itself to form a symmetrical diyne byproduct, especially in the presence of oxygen and a copper co-catalyst.[18]
-
Solution:
-
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
-
Employ a copper-free Sonogashira reaction protocol.[19]
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The temperature and solvent can significantly impact the reaction outcome.
Sonogashira Coupling FAQs
Q1: What are the advantages of a copper-free Sonogashira coupling?
A1: Copper-free conditions can suppress the undesired homocoupling of the terminal alkyne (Glaser coupling).[19] This simplifies the purification of the desired product and can lead to higher yields in some cases.
Q2: Can I run a Sonogashira reaction without a phosphine ligand?
A2: While phosphine ligands are commonly used, there are reports of phosphine-free catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or heterogeneous catalysts.[20]
Illustrative Data for Sonogashira Coupling of N-Heterocycles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | None | Et₃N | MeCN | 110 | High | [17] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | Good | [21] |
| Pd/CuFe₂O₄ | None | K₂CO₃ | EtOH | 70 | High | [20] |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: In a dry reaction vessel, combine 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv), the ligand (e.g., XPhos, 0.06 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv) if applicable.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv). Then, add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thalesnano.com [thalesnano.com]
- 20. ijnc.ir [ijnc.ir]
- 21. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Reaction Exotherms in Triazolopyrazine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyrazines, managing reaction exotherms is a critical aspect of ensuring both safety and product quality. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during these synthetic processes.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to temperature spikes, pressure buildup, side product formation, and in worst-case scenarios, runaway reactions. The following guide provides solutions to common problems encountered during the synthesis of triazolopyrazines.
| Problem | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase during cyclization. | The cyclization step to form the triazole ring is often highly exothermic. | - Slow Reagent Addition: Add the cyclization agent (e.g., concentrated hydrochloric acid) dropwise while closely monitoring the internal temperature.[1] - Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 0-5 °C) before commencing the addition of the cyclization agent. - Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat evenly throughout the reaction mixture. |
| Localized boiling or "hot spots" in the reactor. | Inadequate mixing leading to a localized concentration of reagents and a rapid exotherm. | - Improve Agitation: Use an overhead stirrer for larger scale reactions to ensure proper mixing. - Baffled Reaction Vessel: Employ a reaction vessel with baffles to improve turbulence and heat distribution. |
| Difficulty maintaining the target reaction temperature. | The cooling capacity of the setup is insufficient for the rate of heat generation. | - Use a Larger Cooling Bath: Ensure the cooling bath has a sufficient volume and surface area. - Lower Coolant Temperature: Use a coolant at a lower temperature (e.g., ice-salt bath or a cryocooler). - Dilution: Increasing the solvent volume can help to absorb the heat generated, though this may impact reaction kinetics. |
| Reaction temperature overshoots the set point after reagent addition is complete. | The reaction has a delayed onset or the rate of reaction increases significantly with a small temperature rise. | - Controlled Addition Rate: Base the addition rate on the real-time temperature of the reaction, not a fixed rate. - Post-addition Monitoring: Continue to monitor and cool the reaction mixture even after the addition is complete until the exotherm subsides. |
| Formation of unexpected byproducts. | High reaction temperatures can favor side reactions or degradation of the desired product. | - Strict Temperature Control: Maintain the reaction temperature within the optimal range identified in the literature or through process development studies. - Reaction Quenching: Once the reaction is complete, cool it down and quench it promptly to prevent further reactions. |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of triazolopyrazines are typically exothermic?
A1: Based on literature and general chemical principles, the following steps are likely to be exothermic:
-
Cyclization: The intramolecular cyclization to form the triazole ring, often acid-catalyzed, is a key exothermic step.[1]
-
Neutralization: Any steps involving the neutralization of acidic or basic intermediates can generate significant heat.
-
Reactions with Highly Reactive Reagents: The use of reagents like trifluoroacetic anhydride or chloroacetyl chloride can lead to exothermic reactions.
Q2: What are the initial signs of a potential runaway reaction?
A2: Key indicators of an impending runaway reaction include a rapid and accelerating rise in temperature that does not respond to cooling measures, a sudden increase in pressure within the reaction vessel, noticeable gas evolution, and a change in the color or viscosity of the reaction mixture.
Q3: How can I safely scale up a triazolopyrazine synthesis that has a known exotherm?
A3: Scaling up requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Before scaling up, it is crucial to:
-
Perform Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and the rate of heat release.
-
Pilot Plant Study: Conduct the reaction on an intermediate scale to identify potential heat transfer issues.
-
Ensure Adequate Cooling Capacity: The production-scale reactor must have a cooling system capable of handling the total heat output of the reaction.
Q4: What are the best practices for cooling exothermic reactions during triazolopyrazine synthesis?
A4: Effective cooling strategies include:
-
Jacketed Reactors: Use reactors with a cooling jacket through which a coolant is circulated.
-
Cooling Coils: For larger reactors, internal cooling coils can provide additional heat transfer surface area.
-
Choice of Coolant: Select a coolant appropriate for the desired temperature range (e.g., chilled water, brine, or a specialized heat transfer fluid).
-
Flow Rate Modulation: Control the flow rate of the coolant to precisely manage the reaction temperature.
Q5: Can the order of reagent addition affect the management of the exotherm?
A5: Absolutely. Adding the more reactive reagent slowly to the bulk of the less reactive components allows for better control of the reaction rate and, consequently, the rate of heat generation. Always follow the addition order specified in a validated experimental protocol.
Experimental Protocols
The following are generalized experimental protocols for key steps in triazolopyrazine synthesis where exotherm management is critical. Note: These are illustrative and should be adapted based on specific substrates and laboratory safety protocols.
Protocol 1: Cyclization of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
This protocol is based on the synthesis of a key intermediate for sitagliptin.[1]
Reagents and Equipment:
-
2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (Intermediate V)
-
Methanol
-
Concentrated Hydrochloric Acid (37%)
-
Jacketed reaction vessel with overhead stirrer and temperature probe
-
Chilling circulator
Procedure:
-
Charge the jacketed reaction vessel with 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide and methanol.
-
Begin stirring to form a slurry.
-
Set the chilling circulator to cool the reactor jacket and bring the internal temperature of the slurry to 10 °C.
-
Slowly add the concentrated hydrochloric acid dropwise via an addition funnel. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 55 °C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature before proceeding with workup.
Protocol 2: Reaction of Oxadiazole Intermediate with Ethylenediamine
This protocol involves a ring-opening and subsequent cyclization that is performed at a low temperature, indicating a significant exotherm.[1]
Reagents and Equipment:
-
Oxadiazole intermediate (Intermediate IV)
-
Ethylenediamine
-
Methanol
-
Reaction flask with magnetic stirrer and temperature probe
-
Ice-salt bath
Procedure:
-
Place ethylenediamine and methanol in the reaction flask.
-
Cool the mixture to -20 °C using an ice-salt bath.
-
Slowly add the oxadiazole intermediate to the cooled solution in portions. Monitor the temperature to ensure it does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C for 1 hour.
-
Proceed with the workup as per the specific synthetic route.
Quantitative Data Summary
The following table summarizes key quantitative parameters from the literature that are relevant to managing exotherms in triazolopyrazine synthesis.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time | Reference |
| Cyclization | 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide, Conc. HCl | Methanol | 55 | 1 h | [1] |
| Ring Opening/Cyclization | Oxadiazole intermediate, Ethylenediamine | Methanol | -20 | 1 h | [1] |
| Amidation | Chloroacetyl chloride, Trifluoroacetohydrazide | Acetonitrile | 10 | 3 h | [1] |
Visualizations
Experimental Workflow for Exotherm Control
Caption: A generalized workflow for managing exothermic reactions during triazolopyrazine synthesis.
Troubleshooting Logic for Uncontrolled Exotherms
References
Validation & Comparative
Purity Analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a key intermediate in pharmaceutical synthesis. The guide details a primary HPLC method and compares it with alternative approaches, offering supporting data and detailed experimental protocols to assist in method selection and development.
Introduction
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry. Ensuring its purity is critical for the quality and safety of downstream products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy. This guide explores a robust reversed-phase HPLC (RP-HPLC) method and discusses its performance relative to other potential chromatographic conditions.
Comparative Analysis of HPLC Methods
The purity of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine can be effectively determined using various HPLC methods. Below is a comparison of a primary method with potential alternatives. The primary method is based on established analytical techniques for similar triazolopyrazine derivatives, which frequently utilize reversed-phase chromatography with C18 columns and mass spectrometric detection.[1][2]
| Parameter | Primary Method: RP-HPLC with C18 Column | Alternative Method A: HILIC | Alternative Method B: Ion-Pair Chromatography |
| Stationary Phase | C18 (Octadecyl Silane) | Unmodified Silica or Amide | C18 with Ion-Pairing Reagent |
| Mobile Phase | Acetonitrile/Water with Formic Acid | High Organic Content (e.g., >80% Acetonitrile) with Aqueous Buffer | Acetonitrile/Water with Ion-Pairing Reagent (e.g., TFA, HFBA) |
| Analyte Retention | Based on hydrophobicity | Based on polarity | Based on ionic interaction and hydrophobicity |
| Advantages | Robust, reproducible, wide availability of columns, suitable for a broad range of analytes. | Better retention of very polar impurities. | Improved peak shape and retention for basic compounds. |
| Disadvantages | Poor retention of highly polar impurities. | Can have longer equilibration times, sensitive to water content in the mobile phase. | Can lead to column contamination, not ideal for MS detection. |
| Typical Impurities Detected | Starting materials, less polar by-products. | Highly polar starting materials, degradation products. | Basic impurities, counter-ions. |
Experimental Protocols
Primary Method: Reversed-Phase HPLC with UV and Mass Spectrometric Detection
This method is designed for the accurate quantification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and the separation of its potential process-related and degradation impurities.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. A mass spectrometer is recommended for peak identification.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reference standard of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride (commercially available).[3][4]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
4. Mass Spectrometric Conditions (for peak identification):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
Data Presentation
The following table summarizes the expected performance data for the primary HPLC method.
| Parameter | Expected Performance |
| Retention Time of Analyte | Approx. 5-7 minutes |
| Resolution of Critical Pairs | > 2.0 |
| Tailing Factor | 0.9 - 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.01% |
| Limit of Quantitation (LOQ) | < 0.05% |
| Precision (%RSD) | < 2.0% |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Workflow for HPLC Purity Analysis.
Potential Impurities and Separation Strategy
Based on the synthesis of related triazolopyrazine compounds, potential impurities could include unreacted starting materials, by-products from incomplete cyclization, and degradation products.[5] The developed RP-HPLC method is designed to separate compounds with a range of polarities, which is crucial for a comprehensive purity assessment. The use of a gradient elution ensures that both polar and non-polar impurities are effectively resolved from the main analyte peak.
Caption: Separation Principle in RP-HPLC.
Conclusion
The presented reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The method is suitable for separating a range of potential impurities and can be readily implemented in a quality control setting. For challenging separations involving highly polar or basic impurities, alternative methods such as HILIC or ion-pair chromatography may be considered. The choice of the optimal method will depend on the specific impurity profile of the sample and the analytical instrumentation available. The use of mass spectrometric detection is highly recommended for definitive peak identification and characterization of unknown impurities.
References
- 1. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. biocompare.com [biocompare.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Elucidation of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Comparative Guide to NMR and Mass Spectrometry Analysis
The structural elucidation of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a molecule of interest in medicinal chemistry for the development of new therapeutic agents, relies on the synergistic application of NMR and mass spectrometry.[1] These techniques provide orthogonal information, with NMR detailing the connectivity and chemical environment of atoms and MS revealing the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, with a molecular formula of C₅H₇BrN₄, the expected monoisotopic mass is 201.98541 Da.[2] The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[3][4][5] This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, which will appear as two peaks of nearly equal intensity separated by two mass units (M and M+2).[3][4][5]
Below is a table summarizing the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, which can be helpful in interpreting electrospray ionization (ESI) mass spectra.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.99269 |
| [M+Na]⁺ | 224.97463 |
| [M-H]⁻ | 200.97813 |
| [M+NH₄]⁺ | 220.01923 |
| [M+K]⁺ | 240.94857 |
| [M+HCOO]⁻ | 246.98361 |
Comparative NMR Data of Related Triazolo[4,3-a]pyrazine Derivatives
While specific experimental NMR data for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not available, analysis of published data for structurally similar triazolo[4,3-a]pyrazine derivatives allows for the prediction of chemical shift ranges for the core scaffold.[6][7][8] The table below provides a comparative summary of reported ¹H and ¹³C NMR chemical shifts for the tetrahydro-triazolo[4,3-a]pyrazine core in various derivatives. These values can serve as a benchmark for the analysis of the target compound.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C3 | - | ~140-155 |
| C5 | ~4.0 - 4.8 (m) | ~40 - 50 |
| C6 | ~3.0 - 4.0 (m) | ~30 - 40 |
| C7 | ~3.0 - 4.0 (m) | ~45 - 55 |
| C8a | - | ~140-150 |
Note: Chemical shifts are highly dependent on the solvent and the nature of substituents.
Experimental Protocols
To ensure reliable and reproducible data, standardized experimental protocols are essential. The following are recommended methodologies for the NMR and mass spectrometry analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). The choice of solvent can influence chemical shifts.[7]
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[7]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization in ESI.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is commonly used.[6] Electron impact (EI) ionization can also be used, which may provide more extensive fragmentation information.[9][10]
-
Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.
-
Tandem MS (MS/MS): To probe the fragmentation pathways, perform tandem mass spectrometry on the molecular ion peak. This will help in confirming the structure by analyzing the resulting fragment ions. The loss of Br, HBr, and fragmentation of the pyrazine ring are expected pathways.[9][10]
Analytical Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.
Workflow for the structural analysis of the target compound.
By following this structured approach, researchers can confidently determine the structure of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. The comparison with data from related compounds provides a valuable framework for interpreting the experimental results and confirming the identity and purity of the synthesized molecule. This rigorous analytical characterization is a cornerstone of modern drug discovery and development.
References
- 1. 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride [myskinrecipes.com]
- 2. PubChemLite - this compound hydrochloride (C5H7BrN4) [pubchemlite.lcsb.uni.lu]
- 3. savemyexams.com [savemyexams.com]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparing the efficacy of DPP-4 inhibitors derived from 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of dipeptidyl peptidase-4 (DPP-4) inhibitors derived from the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold. While specific data on 3-bromo substituted derivatives is limited in publicly available literature, this document summarizes the efficacy of closely related analogues and highlights the potential impact of halogen substitution, providing a valuable resource for researchers in the field of diabetes drug discovery.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a key pharmacophore present in several potent and selective DPP-4 inhibitors.
DPP-4 Signaling Pathway in Glucose Homeostasis
The inhibition of DPP-4 has a downstream effect on the incretin pathway, ultimately leading to improved glycemic control. The signaling cascade is initiated by the ingestion of food, which stimulates the release of GLP-1 and GIP from intestinal L-cells and K-cells, respectively.
Comparative In Vitro Efficacy
The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of representative compounds based on the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold and its close analogues.
| Compound ID | R Group at Position 3 | β-amino amide side chain | DPP-4 IC50 (nM) | Reference |
| Sitagliptin (MK-0431) | -CF3 | (2R)-4-oxo-4-[...]-1-(2,4,5-trifluorophenyl)butan-2-amine | 18 | [1] |
| Compound 34b | -CF3 | Varied β-amino amides | 4.3 | |
| Compound 46b | -CF3 | 4-fluorobenzyl-substituted β-amino amide | 0.18 |
| Compound Scaffold | Substitution | DPP-4 IC50 (nM) | Reference |
| Thiosemicarbazone | 4-bromobenzylidene | 1.266 ± 0.264 | [2] |
| Hybrid Compound | 4-bromo substitution | 1.42 |
This suggests that the synthesis and evaluation of 3-bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives is a promising avenue for the discovery of highly potent DPP-4 inhibitors.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of DPP-4 inhibitors is commonly assessed using an oral glucose tolerance test (OGTT) in animal models, such as mice or rats. This test measures the ability of the animal to clear a glucose load from the bloodstream, and effective DPP-4 inhibitors will reduce the glucose excursion.
Experimental Workflow for OGTT
Published studies on triazolopiperazine-based DPP-4 inhibitors have demonstrated significant reductions in glucose excursion in OGTTs performed in lean and obese mice. For example, Sitagliptin has been shown to improve glucose tolerance in various animal models.[1][3]
Pharmacokinetic Profile
The pharmacokinetic properties of DPP-4 inhibitors are crucial for their clinical utility. An ideal candidate should possess good oral bioavailability, a suitable half-life for once-daily dosing, and minimal metabolism by cytochrome P450 enzymes to reduce the risk of drug-drug interactions.
The pharmacokinetic parameters of Sitagliptin, a well-characterized DPP-4 inhibitor with the triazolopiperazine core, have been studied in rats and dogs.[4]
| Parameter | Rat | Dog |
| Plasma Clearance | 40-48 mL/min/kg | ~9 mL/min/kg |
| Volume of Distribution | 7-9 L/kg | ~3 L/kg |
| Half-life | ~2 h | ~4 h |
| Oral Bioavailability | High | High |
| Primary Route of Elimination | Renal (unchanged drug) | Renal (unchanged drug) |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
In a 96-well plate, add 25 µL of the diluted compounds or reference inhibitor.
-
Add 50 µL of recombinant human DPP-4 solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of test compounds in improving glucose tolerance.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound formulation
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer the test compound or vehicle by oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, administer the glucose solution by oral gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., -30, 0, 15, 30, 60, 90, and 120 minutes) and measure the blood glucose concentration using a glucometer.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each group.
-
Compare the AUC of the test compound-treated groups to the vehicle-treated group to determine the effect on glucose tolerance.
Conclusion
The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a validated and promising core for the design of novel DPP-4 inhibitors. While direct comparative data for 3-bromo substituted analogues is not yet widely published, the established potency of related compounds and the known positive impact of bromine substitution in other DPP-4 inhibitor classes strongly support the investigation of these derivatives. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to synthesize and evaluate the efficacy of new chemical entities based on this scaffold.
References
- 1. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide array of pharmacological activities, including antibacterial, anticancer, antimalarial, and anticonvulsant properties.[1][2] The 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine moiety, in particular, serves as a key building block in medicinal chemistry, offering a reactive handle for further chemical modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a focus on how substitutions at the 3-position and other sites on the triazolopyrazine ring influence their biological activity.
Comparative Analysis of Biological Activities
The biological activity of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives is significantly influenced by the nature and position of substituents on the fused ring system. While direct SAR studies on 3-bromo derivatives are limited in the public domain, valuable insights can be gleaned from studies on analogs with different substituents at the 3-position and other locations.
Anticancer Activity: Dual c-Met/VEGFR-2 Inhibition
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been investigated as dual inhibitors of c-Met and VEGFR-2 kinases, two important targets in cancer therapy. The general structure for these inhibitors consists of the triazolopyrazine core linked to a substituted aromatic ring.
Table 1: SAR of[1][2][3]triazolo[4,3-a]pyrazine Derivatives as c-Met/VEGFR-2 Inhibitors [3]
| Compound ID | 3-Substituent | Other Key Substitutions | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 Cell Line IC50 (µM) |
| 17a | H | 5-(trifluoromethyl)-1H-pyrazole | 55 | >50 | 2.45 ± 0.15 |
| 17e | H | 5-(trifluoromethyl)-1H-pyrazole | 77 | >50 | 3.12 ± 0.21 |
| 17l | H | 5-(trifluoromethyl)-1H-pyrazole | 26.00 | 2.6 | 0.98 ± 0.08 |
| Foretinib (Positive Control) | - | - | - | - | - |
Note: The original study did not include 3-bromo derivatives, but the data highlights the importance of other substitutions on the scaffold for anticancer activity.
The data suggests that modifications on the pyrazole moiety significantly impact the inhibitory activity against both the kinases and the cancer cell lines. Compound 17l emerged as a potent dual inhibitor, indicating that the overall molecular architecture, beyond just the 3-position, is crucial for potent anticancer effects.[3]
Antibacterial Activity
Derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine have been synthesized and evaluated for their antibacterial properties. This provides a valuable comparison point for understanding the role of an electron-withdrawing group at the 3-position.
Table 2: Antibacterial Activity of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine Derivatives [1]
| Compound ID | R Group (Substitution on the pyrazine nitrogen) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 2a | 2-phenylethyl | 64 | 32 |
| 2c | 2-(4-chlorophenyl)ethyl | 64 | 32 |
| 2e | 2-(4-methoxyphenyl)ethyl | 32 | 16 |
| 2h | 2-(naphthalen-1-yl)ethyl | 64 | 64 |
| Ampicillin (Positive Control) | - | 32 | 8 |
The preliminary SAR analysis indicates that the nature of the substituent on the ethylenediamine moiety attached to the pyrazine ring plays a key role in the antibacterial activity. Specifically, the presence of a 4-methoxyphenyl group in compound 2e resulted in the most potent activity against both S. aureus and E. coli, comparable to the positive control, ampicillin.[1] It is hypothesized that at physiological pH, the protonated amines or the nitrogen heterocycle can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, contributing to the antibacterial effect.[1] While no 3-bromo derivatives were tested, the potent activity of the 3-trifluoromethyl analogs suggests that an electron-withdrawing group at this position is favorable for antibacterial activity.
Experimental Protocols
Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride[1]
A key intermediate for many of the studied derivatives is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Its synthesis is achieved through a multi-step process:
-
Synthesis of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (V): Ethylenediamine is reacted with 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in methanol at -20°C.
-
Cyclization to form the triazolopyrazine core (VI): Intermediate V is heated in methanol with concentrated hydrochloric acid at 55°C to yield the final hydrochloride salt.
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)[1]
-
Preparation of Bacterial Suspension: Bacterial strains (S. aureus and E. coli) are cultured in Mueller-Hinton broth to a concentration of 10^5 CFU/mL.
-
Preparation of Compound Solutions: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Incubation: The bacterial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
c-Met Kinase Inhibition Assay[3]
The inhibitory activity of the compounds against c-Met kinase is typically evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Assay Components: The assay mixture contains the c-Met enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: The test compounds are added to the assay mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-streptavidin conjugate is added.
-
Signal Measurement: The TR-FRET signal is measured, and the IC50 values are calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical structures and their biological activities, as well as the experimental processes, the following diagrams are provided.
Caption: General Structure-Activity Relationship of the[1][2][3]triazolo[4,3-a]pyrazine scaffold.
Caption: General workflow for the development of triazolopyrazine-based therapeutic agents.
Conclusion
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Brominated Heterocycles in Cross-Coupling Reactions: A Guide for Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the synthesis of novel therapeutics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for medicinal chemists. The reactivity of the aryl or heteroaryl halide starting material is a critical parameter influencing the success of these transformations. This guide provides a comparative overview of the reactivity of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine alongside other commonly employed brominated heterocycles. While direct, side-by-side comparative data under identical conditions is not extensively available in the literature, this guide synthesizes existing data to provide insights into general reactivity trends and offers detailed experimental protocols for key reactions.
The triazolo[4,3-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as c-Met and VEGFR-2 kinase inhibitors for cancer therapy.[1][2] The bromine atom at the 3-position of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine serves as a crucial handle for introducing molecular diversity through cross-coupling reactions. Understanding its reactivity in comparison to other brominated heterocycles is therefore of significant interest to researchers in drug discovery.
General Reactivity Trends in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of brominated heterocycles in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the heterocyclic core, the position of the bromine atom, and the electronic properties of the ring. Generally, electron-deficient heterocycles are more reactive towards the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.
For bromopyridines, the reactivity is highly dependent on the position of the bromine atom relative to the nitrogen. The general order of reactivity is often cited as 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond for oxidative addition, particularly when the bromine is in the 2- or 4-position. However, the nitrogen in 2-bromopyridine can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[3]
Comparative Data for Cross-Coupling Reactions
The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of various brominated heterocycles. It is important to note that reaction conditions can significantly impact yields and reaction times, and direct comparisons should be made with caution.
Table 1: Suzuki-Miyaura Coupling of Brominated Heterocycles with Phenylboronic Acid
| Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-Bromoindole (N-Boc protected) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 | [4] |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 81 | [5] |
| 2-Amino-3-bromopyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| 3-Bromopyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| 5-Bromopyrimidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 2: Buchwald-Hartwig Amination of Brominated Heterocycles with Aniline
| Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-Bromoindole | tBu-XPhos-Pd-G1 | K₃PO₄ | t-Amyl alcohol | 65 | 16 | 85 | [6] |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Not specified | 90-95 (representative) | [3] |
| 2-Bromo-6-methylpyridine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [7] |
| 3-Bromopyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Table 3: Sonogashira Coupling of Brominated Heterocycles with Phenylacetylene
| Heterocycle | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 5-Bromoindole | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | 92 | [8] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 3-Bromopyridine | NS-MCM-41-Pd | Not specified | Et₃N | Et₃N | Not specified | 24 | 34 | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are general protocols for the three major cross-coupling reactions discussed. Researchers should note that optimization of these conditions for specific substrates is often necessary.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DME, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the brominated heterocycle, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][11]
Buchwald-Hartwig Amination Protocol
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and a ligand (e.g., Xantphos, 0.04 mmol).[3]
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the brominated heterocycle, amine, base, and palladium catalyst/ligand to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.[3]
Sonogashira Coupling Protocol
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Base (e.g., triethylamine, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the brominated heterocycle, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion as monitored by TLC.[8]
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Visualizing Reaction Workflows and Applications
To further aid researchers, the following diagrams illustrate the general workflows for these cross-coupling reactions and the potential role of the resulting compounds in a biological context.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a Sonogashira cross-coupling reaction.
Caption: Inhibition of a kinase signaling pathway by a triazolopyrazine derivative.
Conclusion
3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine represents a valuable building block for the synthesis of novel compounds in drug discovery. While direct comparative reactivity data with other brominated heterocycles is limited, the general principles of palladium-catalyzed cross-coupling reactions and the data available for analogous systems provide a strong foundation for its application in synthesis. The provided protocols and workflows serve as a starting point for researchers to develop robust and efficient methods for the derivatization of this and other heterocyclic scaffolds. Further experimental studies are warranted to fully elucidate the comparative reactivity of this promising heterocycle.
References
- 1. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. scirp.org [scirp.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited publicly available data specifically for this molecule, this document leverages established validation principles and experimental data from structurally similar compounds, such as triazolopyrazine derivatives and other brominated heterocyclic amines. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), which are powerful and commonly employed techniques for the analysis of such pharmaceutical compounds.[1][2][3][4][5]
The validation of an analytical method is a critical process in drug development, ensuring that the chosen method is suitable for its intended purpose.[6][7] This involves a series of experiments to demonstrate the method's accuracy, precision, specificity, linearity, range, robustness, and limits of detection and quantitation.[8][9][10]
Recommended Analytical Methods and Comparison
The two most appropriate analytical techniques for the quantification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine are HPLC with UV detection and UHPLC coupled with tandem mass spectrometry (MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for routine quality control of active pharmaceutical ingredients (APIs).[11][12] It offers good precision and linearity for quantifying the main component and its impurities at levels typically required for release testing.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method provides superior sensitivity and selectivity, making it ideal for the analysis of trace-level impurities, degradation products, or for quantification in complex biological matrices.[13][14] The use of mass spectrometry allows for confident identification and quantification of analytes.[2][3]
The following table summarizes the key performance characteristics and typical validation parameters for these two methods, based on data for related triazolopyrazine and heterocyclic amine compounds.
| Parameter | HPLC-UV | UHPLC-MS/MS | ICH Acceptance Criteria (Typical) |
| Specificity | Demonstrated by peak purity analysis and resolution from potential impurities. | High, based on specific precursor-to-product ion transitions (MRM).[14] | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[8][9] |
| Linearity (r²) | > 0.998 | > 0.998[15] | Correlation coefficient (r²) should be > 0.99. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.67% - 104.98%[11] for related compounds. | The mean value should be within ± 2% of the true value for an assay. |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | Repeatability: < 2.0%; Intermediate Precision: < 5.0%[8] | For an assay, RSD should not be more than 2%.[8] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Can reach ng/mL or even pg/mL levels.[13] | The analyte response should be at least 10 times the baseline noise. |
| Limit of Detection (LOD) | Typically in the ng/mL range. | Can reach pg/mL or even fg/mL levels. | The analyte response should be at least 3 times the baseline noise. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters.[6][8] | The method should remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters are slightly varied. |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine using HPLC-UV and UHPLC-MS/MS. These protocols are based on methods developed for structurally similar compounds and should be optimized and validated for the specific analyte and sample matrix.
HPLC-UV Method for Quantification
This method is suitable for the determination of the purity of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a bulk drug substance.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
-
-
Validation Experiments:
-
Specificity: Analyze blank samples, a placebo (if in a formulation), and the analyte spiked with known impurities.
-
Linearity: Prepare a series of at least five concentrations covering the expected range (e.g., 50% to 150% of the working concentration).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the working concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Introduce small, deliberate changes to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
UHPLC-MS/MS Method for Trace Analysis
This method is designed for the sensitive quantification of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its potential impurities or metabolites in complex matrices.
-
Chromatographic Conditions:
-
Column: C18 or HSS T3 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[14][15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[15]
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions: Specific precursor and product ions for 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine would need to be determined by infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
For biological samples, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences.[13]
-
-
Validation Experiments:
-
The validation experiments would be similar to the HPLC-UV method but with a focus on lower concentration ranges for linearity, accuracy, and precision, and would also include an assessment of matrix effects.
-
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway where the analysis of a compound like 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine might be relevant.
References
- 1. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. wjarr.com [wjarr.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ajphr.com [ajphr.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives: A Review of In Vitro and In Vivo Studies
A comprehensive review of the current scientific literature reveals a promising landscape for derivatives of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold in various therapeutic areas. While specific in vitro and in vivo studies on the 3-Bromo derivative are not publicly available, extensive research on analogues with alternative substitutions at the 3-position and other locations on the heterocyclic core demonstrates significant potential for this chemical class. This guide provides a comparative summary of the biological activities, experimental protocols, and associated signaling pathways for notable derivatives, offering a valuable resource for researchers and drug development professionals.
Overview of Biological Activities
Derivatives of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core have been investigated for a range of biological activities, primarily in the fields of oncology, infectious diseases, and metabolic disorders. The versatility of this scaffold allows for substitutions that can modulate the pharmacological properties of the resulting compounds, leading to the development of potent and selective inhibitors of various biological targets.
Comparison of Derivative Performance
To facilitate a clear comparison, the following table summarizes the quantitative data from key studies on different derivatives of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold.
| Derivative Class | Target/Activity | Key Findings (IC50/MIC Values) | Cell Lines/Models | Reference |
| 3-(Trifluoromethyl)-derivatives | Antibacterial | MIC against S. aureus: 16-64 µg/mL | Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Candida albicans (ATCC 10231) | [1] |
| [1][2][3]triazolo[4,3-a]pyrazine derivatives | Dual c-Met/VEGFR-2 Inhibition | Compound 17l : c-Met IC50 = 0.026 µM; VEGFR-2 IC50 = 2.6 µM | A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Hela (cervical cancer) | [3] |
| (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine | DPP-IV Inhibition | IC50 = 18 nM | In vivo animal models | [4] |
| 5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives | P2X7 Antagonism | Compound 25 : human P2X7 IC50 = 9 nM; rat P2X7 IC50 = 42 nM | In vivo rat models | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)[1]
-
Bacterial Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans were used.
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth, and the turbidity was adjusted to a 0.5 McFarland standard.
-
Compound Preparation: The synthesized triazolo[4,3-a]pyrazine derivatives were dissolved in DMSO to prepare stock solutions.
-
Assay Procedure: The compounds were serially diluted in a 96-well microtiter plate. The bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)[3]
-
Enzymes and Substrates: Recombinant human c-Met and VEGFR-2 kinases were used. A suitable substrate peptide was utilized for the kinase reaction.
-
Compound Preparation: The test compounds were dissolved in DMSO and serially diluted.
-
Kinase Reaction: The kinase, substrate, ATP, and test compound were incubated in a reaction buffer.
-
Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (A549, MCF-7, Hela) were cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control, and IC50 values were determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Caption: Signaling pathways inhibited by dual c-Met/VEGFR-2 targeting triazolopyrazine derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Conclusion
The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While the biological profile of the 3-Bromo derivative remains to be elucidated, the significant in vitro and in vivo activities observed for other derivatives, particularly in oncology and infectious diseases, underscore the potential of this heterocyclic system. The data and protocols summarized in this guide provide a solid foundation for future research and development efforts in this area, encouraging further exploration of the structure-activity relationships within this class of compounds. The commercial availability of the 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride as a building block should facilitate its evaluation in various biological assays to determine its potential utility.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Triazolopyrazine Analogs: A Comparative Guide to Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery and development of novel antimalarial agents. The 1,2,4-triazolo[4,3-a]pyrazine (triazolopyrazine) scaffold has emerged as a promising chemotype, with several analogs demonstrating potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides a comparative analysis of the antimalarial activity of different triazolopyrazine analogs, supported by experimental data from recent studies.
Performance Comparison of Triazolopyrazine Analogs
Recent research, particularly from the Open Source Malaria (OSM) consortium's "Series 4" compounds, has focused on the late-stage functionalization of the triazolopyrazine scaffold to explore structure-activity relationships (SAR).[1][2] The antimalarial potency of these analogs is typically evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. A key metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of parasite growth in vitro.
The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected triazolopyrazine analogs from various studies.
| Compound | Modification | Pf 3D7 IC50 (µM) | Pf Dd2 IC50 (µM) | HEK293 Cytotoxicity IC50 (µM) | Selectivity Index (SI) |
| Scaffold 1 | Unsubstituted | 16.8[1] | - | >80[1] | >4.76 |
| Compound 2 | Ether-substituted | 0.301[1][3] | - | >80[1] | >265.78 |
| Compound 3 | Ether-substituted | - | - | >80[1] | - |
| Compound 7 | Methylated scaffold derivative | 12.6[1] | - | >80[1] | >6.35 |
| Compound 9 | Methylated scaffold derivative | 18.9[1] | - | >80[1] | >4.23 |
| Compound 10 | Tertiary alkylamine | 9.90[4] | - | >80[4] | >8.08 |
| Compound 11 | Methylated derivative of 1 | 12.5[1] | - | >80[1] | >6.4 |
| Compound 12 | Tertiary alkylamine | - | - | >80[4] | - |
| Compound 13 | Tertiary alkylamine | - | - | - | - |
| Compound 14 | Tertiary alkylamine | 23.30[4] | - | - | - |
| Fluorinated Analog (CF3 at C-8) | Fluoroalkyl substitution | Reduced activity[2][5] | Reduced activity[2][5] | >80[2][5] | - |
| Fluorinated Analog (CF2H at C-8) | Fluoroalkyl substitution | Reduced activity[2][5] | Reduced activity[2][5] | >80[2][5] | - |
| Fluorinated Analog (CF2Me at C-8) | Fluoroalkyl substitution | Abolished activity[2][5] | Abolished activity[2][5] | >80[2][5] | - |
Note: A higher Selectivity Index (SI = Cytotoxicity IC50 / Antimalarial IC50) indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The general methodologies are outlined below.
In Vitro Antimalarial Activity Assay (P. falciparum Growth Inhibition)
The inhibitory activity of the triazolopyrazine compounds against P. falciparum is determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual erythrocytic stages of chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Compound Preparation: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Asynchronous parasite cultures are diluted to a parasitemia of ~1% in a 2% hematocrit suspension.
-
The parasite suspension is added to 96-well plates containing the serially diluted compounds.
-
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: The fluorescence intensity, which correlates with parasite growth, is plotted against the compound concentration. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]
In Vitro Cytotoxicity Assay (HEK293 Cell Line)
Cytotoxicity of the compounds is assessed against the human embryonic kidney (HEK293) cell line to determine their selectivity.
-
Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serially diluted compounds.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is determined using a suitable assay, such as the resazurin reduction assay or MTT assay.
-
-
Data Analysis: Similar to the antimalarial assay, IC50 values are determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1][2]
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in evaluating these compounds, the following diagrams are provided.
Caption: Experimental workflow for evaluating the antimalarial activity and cytotoxicity of triazolopyrazine analogs.
The proposed mechanism of action for the Series 4 triazolopyrazine compounds involves the inhibition of a parasite-specific ion pump, PfATP4.[1][5] This pump is crucial for maintaining sodium ion homeostasis within the parasite.
Caption: Proposed mechanism of action of triazolopyrazine analogs via inhibition of PfATP4.
Conclusion
The triazolopyrazine scaffold represents a valuable starting point for the development of new antimalarial drugs. Structure-activity relationship studies have shown that modifications to the core structure can significantly impact potency. For instance, ether substitutions at certain positions can enhance activity, while fluoroalkyl substitutions at the C-8 position have been shown to be detrimental.[1][5] The high selectivity of many of these compounds for the parasite over human cells, coupled with a novel mechanism of action targeting PfATP4, makes this class of compounds a high-priority area for further investigation in the fight against malaria.
References
A Head-to-Head Comparison of Triazolopyrazine-Based Pharmaceuticals
The triazolopyrazine scaffold is a versatile nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry. Its derivatives have shown a wide range of biological activities, leading to the development of pharmaceuticals targeting various diseases, including cancer and malaria. This guide provides a detailed, data-driven comparison of prominent triazolopyrazine-based compounds, focusing on their efficacy, selectivity, and mechanisms of action.
Anticancer Applications: Targeting Kinase and PARP Pathways
Triazolopyrazine derivatives have emerged as potent inhibitors of key signaling molecules in cancer progression, such as receptor tyrosine kinases (c-Met, VEGFR-2) and DNA repair enzymes (PARP1).
Dual c-Met/VEGFR-2 Inhibitors
A novel series of[1][2][3]triazolo[4,3-a]pyrazine derivatives has been developed as dual inhibitors of c-Met and VEGFR-2, two key receptors involved in tumor growth, angiogenesis, and metastasis.[2][4] The most promising compound from this series, 17l , demonstrates significant antiproliferative and kinase inhibitory activities, comparable or superior to the established inhibitor, foretinib.[2]
The inhibitory activities of these compounds were assessed against c-Met and VEGFR-2 kinases, and their antiproliferative effects were evaluated in various cancer cell lines.
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 17a | 55 | ND | ND | ND | ND |
| 17e | 77 | ND | ND | ND | ND |
| Foretinib | ND | ND | Similar to 17l | Similar to 17l | Similar to 17l |
| ND: Not Determined |
In Vitro Kinase Assay: The inhibitory activity against c-Met and VEGFR-2 was determined using a standard kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The generated ATP is used to convert luciferin to luciferin-oxide, and the resulting luminescence is measured.
Cell Proliferation Assay (MTT): Human cancer cell lines (A549, MCF-7, and Hela) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the compounds for 72 hours. The cell viability was assessed using the MTT assay, where the absorbance was measured at 490 nm.
Apoptosis Assay: A549 cells were treated with compound 17l for 72 hours. The cells were then stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4] Compound 17l was found to induce late apoptosis in A5549 cells in a dose-dependent manner.[2][4]
// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound17l [label="Compound 17l\n(Triazolopyrazine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HGF -> cMet; VEGF -> VEGFR2; cMet -> {PI3K, RAS}; VEGFR2 -> {PI3K, PLCg}; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; PLCg -> PKC; {AKT, ERK, PKC} -> Proliferation; Compound17l -> cMet [arrowhead=tee, color="#EA4335"]; Compound17l -> VEGFR2 [arrowhead=tee, color="#EA4335"]; AKT -> Apoptosis [arrowhead=tee, color="#EA4335"]; } .dot Caption: c-Met and VEGFR-2 signaling pathways inhibited by Compound 17l.
PARP1 Inhibitors
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA single-strand break repair.[5] These compounds have shown significant antiproliferative effects in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[5] Notably, compound 19k demonstrated the ability to overcome acquired resistance to PARP inhibitors.[5]
| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1-/-) IC50 (nM) | Capan-1 (BRCA2-/-) IC50 (nM) | Resistant Capan-1 IC50 (nM) |
| 19k | < 4.1 | < 1.9 | < 21.6 | < 0.3 |
| 17m | < 4.1 | < 1.9 | < 21.6 | ND |
| 19a | < 4.1 | < 1.9 | < 21.6 | ND |
| 19c | < 4.1 | < 1.9 | < 21.6 | ND |
| 19e | < 4.1 | < 1.9 | < 21.6 | ND |
| 19i | < 4.1 | < 1.9 | < 21.6 | ND |
| Olaparib | ND | ND | ND | ND |
| ND: Not Determined |
Data sourced from[5].
PARP1 Inhibition Assay: The enzymatic activity of PARP1 was measured using a commercially available assay kit. The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-HRP conjugate.
Cell Proliferation Assay: The antiproliferative activity was assessed in BRCA1-mutant (MDA-MB-436) and BRCA2-mutant (Capan-1) cancer cell lines, including a resistant Capan-1 cell line, using a standard cell viability assay.
// Nodes DNA_SSB [label="DNA Single-Strand Break", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PARP1 [label="PARP1", fillcolor="#F1F3F4", fontcolor="#202124"]; PARylation [label="PARylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Repair_Proteins [label="Recruitment of\nRepair Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; SSB_Repair [label="Single-Strand\nBreak Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triazolo_PARPi [label="Triazolopyrazine\nPARP Inhibitor (e.g., 19k)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replication_Fork [label="Replication Fork Stalling", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand Break", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BRCA_deficient [label="BRCA-deficient\nCancer Cell", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA_SSB -> PARP1; PARP1 -> PARylation; PARylation -> Repair_Proteins; Repair_Proteins -> SSB_Repair; Triazolo_PARPi -> PARP1 [arrowhead=tee, color="#EA4335"]; DNA_SSB -> Replication_Fork; Replication_Fork -> DSB; DSB -> Apoptosis; BRCA_deficient -> DSB [style=dashed]; } .dot Caption: Mechanism of action of triazolopyrazine-based PARP inhibitors.
Antimalarial Applications
The Open Source Malaria (OSM) consortium has identified a series of triazolopyrazine compounds (Series 4) with potent antimalarial activity.[1][6] These compounds are effective against multiple strains of Plasmodium falciparum and exhibit low cytotoxicity, making them promising candidates for further development.[1][6][7]
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | HEK293 Cytotoxicity IC50 (µM) |
| 2 | 0.3 | ND | >80 |
| Scaffold 1 | 16.8 | ND | >80 |
| Scaffold 7 | 12.6 | ND | >80 |
| Scaffold 9 | 18.9 | ND | >80 |
| Methylated 11 | 12.5 | ND | >80 |
| ND: Not Determined |
Data sourced from[1][6]. The series has demonstrated potency as low as 0.016 µM against P. falciparum.[1][6]
In Vitro Antimalarial Assay: The activity of the compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum was determined using a SYBR Green I-based fluorescence assay.
Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated against the human embryonic kidney cell line (HEK293) using a standard cell viability assay. None of the tested compounds displayed toxicity against HEK293 at concentrations up to 80 µM.[1][6][7]
// Nodes Triazolo_Antimalarial [label="Triazolopyrazine\nAntimalarial", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PfATP4 [label="PfATP4\n(P. falciparum Na+ pump)", fillcolor="#F1F3F4", fontcolor="#202124"]; Na_ion_homeostasis [label="Disruption of\nNa+ ion homeostasis", fillcolor="#FBBC05", fontcolor="#202124"]; Parasite_death [label="Parasite Death", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Triazolo_Antimalarial -> PfATP4 [arrowhead=tee, color="#EA4335"]; PfATP4 -> Na_ion_homeostasis [style=dashed]; Na_ion_homeostasis -> Parasite_death; } .dot Caption: Proposed mechanism of action for triazolopyrazine antimalarials.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Comprehensive Guide for Laboratory Professionals
Safe Disposal of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and its salts. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this halogenated heterocyclic compound in a laboratory setting. Adherence to these guidelines is critical to minimize environmental impact and maintain a safe working environment.
The primary and recommended method for the disposal of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is incineration by a licensed hazardous waste disposal facility . Halogenated organic compounds require high-temperature incineration to ensure their complete destruction and to prevent the formation of toxic byproducts.[3] It is imperative that this compound is not disposed of down the drain or mixed with non-hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The reactivity of this compound is centered around its bicyclic structure containing triazole and pyrazine moieties, with the bromine atom at the 3-position enhancing its chemical reactivity.[2][4]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, flame-retardant recommended |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, and labeling of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This includes:
-
Pure, unused, or expired compound.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, filter paper).
-
-
Segregate halogenated waste . This compound is a brominated organic compound and must be collected in a dedicated "Halogenated Organic Waste" container.[3]
-
Do not mix with non-halogenated organic waste.
-
Do not mix with aqueous waste, acids, bases, or oxidizers.
-
Step 2: Waste Collection and Containerization
-
Select an appropriate waste container . Use a clean, dry, and chemically compatible container with a secure screw-top cap. The container should be clearly designated for halogenated waste.
-
Collect liquid waste . Carefully pour or pipette liquid waste containing the compound into the designated halogenated waste container.
-
Collect solid waste . Place contaminated solid waste (e.g., gloves, weighing paper) in a separate, clearly labeled bag or container for solid halogenated waste.
-
Avoid overfilling containers . Fill containers to no more than 80% capacity to prevent spills and allow for vapor expansion.
Step 3: Labeling
-
Label the waste container clearly . The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine".
-
List all other components in the waste container with their approximate concentrations.
-
The hazard characteristics (e.g., "Toxic", "Halogenated").
-
The date of accumulation.
-
The name and contact information of the generating laboratory/researcher.
-
Step 4: Storage and Disposal
-
Store the waste container safely . Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat sources, and have secondary containment.
-
Arrange for pickup and disposal . Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. The EHS department will arrange for the transport and ultimate disposal via a licensed incineration facility.
III. Experimental Protocols
Currently, there are no widely established and validated laboratory-scale experimental protocols for the chemical neutralization or dehalogenation of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine as a pre-treatment step for disposal. The recommended and safest course of action is direct disposal via incineration.
IV. Diagrams
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.
Caption: Disposal workflow for 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.
Caption: Decision tree for waste segregation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

